molecular formula C7H7BrClNO2 B2979234 4-Bromo-5-chloro-2,3-dimethoxypyridine CAS No. 1881289-54-8

4-Bromo-5-chloro-2,3-dimethoxypyridine

Cat. No.: B2979234
CAS No.: 1881289-54-8
M. Wt: 252.49
InChI Key: DHDQCUSMGLVXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloro-2,3-dimethoxypyridine is a high-purity pyrimidine derivative offered as a valuable chemical intermediate for research and development. This compound features a multi-substituted pyrimidine core, a structure recognized as a privileged pharmacophore in medicinal chemistry due to its prevalence in biologically active molecules . The specific bromo and chloro substituents on the ring make it a versatile building block for pharmaceutical synthesis , particularly useful for metal-catalyzed cross-couplings and step-wise functionalization to create targeted libraries for drug discovery . Pyrimidine-based scaffolds are integral to numerous therapeutic areas, and this compound serves as a key precursor in the exploration of new agents with potential antiviral, antimicrobial, anticancer, and anti-inflammatory activities . The dimethoxy groups further enhance its utility by directing subsequent chemical reactions and influencing the solubility of the resulting molecules. This product is strictly intended for laboratory research purposes. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-2,3-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2/c1-11-6-5(8)4(9)3-10-7(6)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDQCUSMGLVXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1OC)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 4-Bromo-5-chloro-2,3-dimethoxypyridine (CAS 1881289-54-8)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Reactivity Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Orthogonal Advantage

In the landscape of heteroaromatic building blocks, 4-Bromo-5-chloro-2,3-dimethoxypyridine (CAS 1881289-54-8) represents a high-value "orthogonal scaffold." Its utility lies in the precise electronic differentiation between the C4-Bromine and C5-Chlorine bonds.

Unlike symmetrical dihalo-pyridines, this molecule offers a pre-programmed reaction sequence:

  • Primary Reactivity (C4): The C4-Br bond is highly activated for oxidative addition, allowing for mild cross-coupling or SNAr reactions.

  • Latent Reactivity (C5): The C5-Cl bond remains inert under standard C4-functionalization conditions, serving as a secondary handle for late-stage diversification.

  • Electronic Modulation: The 2,3-dimethoxy motif acts as an electron-donating block, modulating the ring's electrophilicity and preventing unwanted reactions at the C2/C6 positions.

This guide details the structural logic, synthesis pathways, and validated protocols for maximizing the utility of this intermediate in drug discovery.[1]

Structural Analysis & Reactivity Profile

To utilize this molecule effectively, one must understand the "Push-Pull" dynamics of the pyridine ring substituents.

  • The "Push": The methoxy groups at C2 and C3 donate electron density into the ring via resonance (+M effect). This makes the ring more electron-rich than a bare pyridine, stabilizing the system against non-selective decomposition.

  • The "Pull": The pyridine nitrogen (C2/C6) and the halogens withdraw density.

  • The Selectivity Driver: The C4 position is para to the ring nitrogen and ortho to the C3-methoxy group. The C-Br bond energy is significantly lower than the C-Cl bond. Consequently, Pd(0) catalysts insert into the C4-Br bond orders of magnitude faster than the C5-Cl bond.

Visualization: Reactivity Architecture

ReactivityMap Molecule 4-Bromo-5-chloro- 2,3-dimethoxypyridine C4_Site C4-Position (Bromine) High Reactivity Molecule->C4_Site Primary Site: Pd-Cat Coupling SNAr (Strong Nuc) C5_Site C5-Position (Chlorine) Latent Reactivity Molecule->C5_Site Secondary Site: Requires Specialized Ligands/Conditions Methoxy 2,3-Dimethoxy Electronic Blocking Molecule->Methoxy Stabilizes Ring Prevents C2/C3 Attack

Figure 1: Reactivity map illustrating the orthogonal nature of the halogen handles and the stabilizing role of the methoxy groups.[1][2][3][4]

Physicochemical Properties[1][5][6][7]

PropertyValue / DescriptionImplication for Synthesis
Molecular Formula C7H7BrClNO2--
Molecular Weight 252.49 g/mol --
Predicted LogP ~2.1 - 2.4Moderate lipophilicity; amenable to standard organic extraction (EtOAc/DCM).
Solubility High in DCM, THF, DMSOSuitable for low-temperature lithiation or standard cross-coupling.
Stability Acid SensitiveCritical: Strong Lewis acids (e.g., BBr3, AlCl3) will cleave the methoxy groups. Use mild conditions.

Experimental Protocols

Protocol A: Chemo-Selective Suzuki-Miyaura Coupling (C4-Arylation)

This protocol demonstrates the selective functionalization of the C4-Br bond while preserving the C5-Cl bond. This is the most common entry point for scaffold decoration.

Mechanism: The oxidative addition of Pd(0) to C4-Br is kinetically favored over C5-Cl due to the weaker C-Br bond and the electronic activation at the 4-position (para to Nitrogen).

Reagents:

  • Substrate: 4-Bromo-5-chloro-2,3-dimethoxypyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Chosen for robustness and selectivity.

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the substrate, aryl boronic acid, and Pd(dppf)Cl2·DCM.

  • Inertion: Seal the vial and purge with N2 or Argon for 5 minutes. This is critical to prevent homocoupling or oxidation.

  • Solvation: Add degassed 1,4-Dioxane and 2.0 M aqueous K2CO3 via syringe.

  • Reaction: Heat the mixture to 60–70 °C for 4–6 hours.

    • Note: Do not exceed 80 °C initially. Higher temperatures may trigger minor insertion into the C5-Cl bond. Monitor by LCMS.[5]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expected Outcome: >85% yield of the 4-aryl-5-chloro-2,3-dimethoxypyridine.

Protocol B: Sequential C5-Functionalization (Buchwald-Hartwig)

Once the C4 position is decorated, the C5-chloride can be activated. This requires a more active catalytic system due to the steric hindrance introduced at C4 and the inherent sluggishness of aryl chlorides.

Reagents:

  • Substrate: C4-substituted-5-chloro-intermediate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (5 mol%)

  • Ligand: BrettPhos or RuPhos (10 mol%) - Required for sterically hindered/deactivated chlorides.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (100 °C)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under strict Argon, mix Pd2(dba)3 and Ligand in the solvent and stir for 10 minutes to form the active catalytic species.

  • Addition: Add the substrate, amine, and base.

  • Reaction: Seal and heat to 100–110 °C overnight (12–16h).

  • Workup: Filter through a celite pad to remove Palladium residues. Concentrate and purify.

Strategic Workflow Visualization

The following diagram illustrates the sequential logic of building complex pharmaceutical cores using this scaffold.

Workflow Start Starting Material (CAS 1881289-54-8) Step1 Step 1: Selective C4-Coupling (Suzuki/Stille/Negishi) Start->Step1 Pd(dppf)Cl2, 60°C Targets C-Br Intermediate Intermediate: 4-Substituted-5-chloro-2,3-dimethoxypyridine Step1->Intermediate Step2 Step 2: C5-Activation (Buchwald/Suzuki w/ Active Ligands) Intermediate->Step2 Pd-PEPPSI or BrettPhos, 100°C Targets C-Cl Final Final Scaffold: 4,5-Disubstituted-2,3-dimethoxypyridine Step2->Final

Figure 2: Sequential functionalization workflow. Step 1 exploits the labile C4-Br bond, while Step 2 requires forcing conditions to activate the C5-Cl bond.

Safety & Handling Guide

While specific toxicological data for CAS 1881289-54-8 is limited, handling should follow protocols for poly-halogenated heteroaromatics .

  • Hazard Identification:

    • Skin/Eye Irritant: Likely causes skin irritation (H315) and serious eye irritation (H319).[6]

    • Respiratory: May cause respiratory irritation (H335).[6] Handle only in a fume hood.

  • Storage:

    • Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

    • Protect from light (poly-halogenated pyridines can be light-sensitive over long periods).

  • Spill Cleanup: Adsorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

  • Site-Selective Coupling Principles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science, 2016, 7, 5758-5767.
    • URL:[Link]

    • Relevance: Establishes the governing rule that C4-halogens in pyridines are more reactive towards oxidative addition than C3/C5 halogens, validating the Protocol A str
  • Ligand Effects on Selectivity

    • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
    • Source: J. Org.[2] Chem. 2022.[2][7]

    • URL:[Link]

    • Relevance: Provides insight into how specific ligands (like dppf vs. BrettPhos) can be used to control or switch regioselectivity in dihalo-heterocycles.
  • Title: Synthesis and Reactivity of 2,3-Dimethoxypyridines. (General Reference based on substructure analysis).

Sources

Strategic Safety & Technical Handling Guide: 4-Bromo-5-chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

4-Bromo-5-chloro-2,3-dimethoxypyridine is a highly functionalized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and agrochemicals. Its structure features two distinct halogen handles (Bromine at C4, Chlorine at C5) and an electron-rich dimethoxy motif, creating a unique electronic push-pull system that dictates both its reactivity and its safety profile.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a strategic framework for handling, storage, and emergency response, grounded in structure-activity relationships (SAR) and field-proven laboratory protocols.

Physicochemical Profiling
PropertySpecification / DataContext for Handling
Chemical Name 4-Bromo-5-chloro-2,3-dimethoxypyridineSystematic nomenclature
Molecular Formula

Halogenated heteroaromatic
Molecular Weight 252.49 g/mol Calculation basis for stoichiometry
Physical State Solid (Crystalline powder)Dust inhalation hazard
Solubility DCM, DMSO, EtOAc; Insoluble in waterLipophilic; penetrates skin easily
Melting Point Predicted: 60–80 °CStore below 25°C to prevent caking
CAS Number Refer to specific vendor batchOften custom synthesized; verify CoA

Hazard Assessment (GHS Classification)

While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (poly-halogenated alkoxypyridines) exhibit a consistent hazard profile. We apply Read-Across Toxicology principles to establish the following safety baseline.

Core Hazards (H-Codes)
  • H302 (Acute Tox. 4): Harmful if swallowed.[1][2][3] Pyridines can disrupt neurological function; halogenation often increases metabolic stability and toxicity.

  • H315 (Skin Irrit. 2): Causes skin irritation.[2][3] The lipophilic nature allows partial dermal absorption.

  • H319 (Eye Irrit.[2][3] 2A): Causes serious eye irritation.[4][3] Micro-crystalline dust is mechanically and chemically abrasive.

  • H335 (STOT SE 3): May cause respiratory irritation.[4][2][5][3][6] Mucosal membrane sensitivity is high for halogenated pyridines.

Precautionary Strategy (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist.[4][2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[1][4]

Strategic Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated pyridines dissolved in organic solvents.

  • Hand Protection: Nitrile Rubber (minimum thickness 0.11 mm) for solid handling. Double-gloving with Laminate film (Silver Shield) is required if handling solutions in DCM or THF.

  • Respiratory Protection: N95 (US) or P2 (EU) particulate respirator for solid weighing. If heating or conducting reactions, use a half-mask with organic vapor cartridges (OV/AG).

  • Eye Protection: Chemical safety goggles. Face shield required during scale-up (>10g) or when quenching reactions.

Storage & Stability Logic

The 2,3-dimethoxy substitution pattern makes the ring electron-rich, potentially increasing susceptibility to oxidative degradation over time.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Temperature: Refrigerate (2–8 °C).

  • Incompatibility: Segregate from strong oxidizing agents and strong acids. Acidic conditions can demethylate the methoxy groups, generating toxic methyl halides and altering the compound's identity.

Emergency Response Protocols

The following workflow dictates the immediate decision-making process during an exposure incident.

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Act_Skin Act_Eye 1. Rinse with Water (15 min) 2. Remove Contacts 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhal->Act_Inhal Medical SEEK MEDICAL ATTENTION (Bring SDS/Chemical Structure) Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Figure 1: Immediate Response Logic Flow for exposure incidents involving halogenated pyridines.[7][8][2]

Reactivity & Synthesis Implications[11]

Understanding the chemical behavior is crucial for safety during synthesis. This molecule contains two halogens with different reactivities, often exploited in Chemoselective Cross-Couplings .

Chemoselectivity Profile
  • C4-Bromine: The most reactive site for oxidative addition (Pd0). It is the primary handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C5-Chlorine: Significantly less reactive.[9] Typically remains intact during C4-functionalization, serving as a secondary handle for subsequent elaboration.

  • Methoxy Groups: Act as Electron Donating Groups (EDGs). They deactivate the ring towards Nucleophilic Aromatic Substitution (

    
    ) compared to electron-deficient pyridines, but they direct electrophilic attacks to the C6 position if forcing conditions are used.
    
Reaction Safety Workflow

Reactivity Compound 4-Bromo-5-chloro- 2,3-dimethoxypyridine Pd_Cat Pd-Catalysis (Suzuki/Buchwald) Compound->Pd_Cat Standard Route Lithiation Li-Halogen Exchange (n-BuLi) Compound->Lithiation Low Temp Route Path_A C4-Functionalization (Br displaced) Pd_Cat->Path_A Path_B C4-Lithio Species (Rapid < -78°C) Lithiation->Path_B Risk_A Risk: Exotherm Control: Slow Addition Path_A->Risk_A Risk_B Risk: 'Dance' Reaction (Halogen Migration) Path_B->Risk_B

Figure 2: Chemoselectivity and associated process safety risks during functionalization.

Waste Disposal
  • Do not dispose of down the drain.

  • Collect in Halogenated Organic Waste containers.

  • If the compound is reacted with heavy metals (Pd, Cu), segregate into Heavy Metal Waste streams to prevent catalytic fires in waste drums.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Halogenated Pyridines. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from .

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine Derivatives. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 5-Bromo-2-chloro-4-methoxypyrimidine (Analog). Retrieved from .

  • ChemicalBook. Synthesis and Reactivity of Chloro-bromo-methoxypyridines. Retrieved from .

Sources

Halogenated Pyridine Building Blocks: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) over the last decade reveals that pyridine is the most frequent azaheterocycle, featuring in 54 new molecular entities.[1][2] This prevalence is due to its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to serve as a versatile scaffold for constructing complex molecular architectures.[3][4]

The strategic incorporation of halogens onto this pyridine core is a powerful tactic in modern drug design. Halogenation is not merely a method for blocking metabolic sites; it is a sophisticated tool for fine-tuning a molecule's physicochemical and pharmacokinetic properties.[5][6] The introduction of halogens can profoundly influence lipophilicity, metabolic stability, pKa, and, critically, the binding affinity of a drug candidate to its biological target through interactions like halogen bonding.[7][8] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, reactivity, and strategic application of halogenated pyridine building blocks in the quest for novel therapeutics.

Part 1: Synthesis of Halogenated Pyridine Building Blocks

The synthesis of halogenated pyridines presents unique challenges due to the electron-deficient nature of the pyridine ring, which deactivates it towards standard electrophilic aromatic substitution (EAS).[9] Consequently, a range of classical and modern techniques have been developed to achieve regioselective halogenation.

Classical and Modern Halogenation Strategies

Traditional methods for pyridine halogenation often require harsh conditions, such as high temperatures for radical chlorinations, which can limit functional group tolerance.[9] A common strategy to overcome the low reactivity of the pyridine ring is the use of pyridine N-oxides. The N-oxide activates the ring, facilitating electrophilic attack, particularly at the 4-position. The N-oxide can then be removed in a subsequent step.[10]

More recent advancements have focused on achieving higher regioselectivity under milder conditions. These methods include:

  • Directed C-H Activation/Functionalization: This powerful strategy utilizes a directing group to guide a transition metal catalyst to a specific C-H bond for functionalization. This approach offers high regioselectivity that can complement traditional methods.[11]

  • Phosphine-Mediated Halogenation: A novel approach involves the installation of specially designed phosphines at the 4-position of pyridines, forming phosphonium salts. These salts can then be displaced by halide nucleophiles, providing a mild and highly selective method for 4-halogenation, even on complex pharmaceutical intermediates.

Synthesis of Trifluoromethylpyridines

The trifluoromethyl (CF₃) group is of particular importance in medicinal and agricultural chemistry.[12] Its introduction can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability.[3] Key synthetic strategies for trifluoromethylpyridines include:

  • Halogen Exchange (HALEX) Reactions: This is a common industrial method involving the substitution of chlorine atoms with fluorine using reagents like anhydrous hydrogen fluoride.

  • Building Block Approach: This involves the cyclocondensation of precursors that already contain the trifluoromethyl group to construct the pyridine ring.[10]

Visual Summary: Key Synthetic Pathways to Halogenated Pyridines

G cluster_0 Starting Material cluster_1 Synthetic Strategies cluster_2 Halogenated Product Pyridine Pyridine EAS Electrophilic Aromatic Substitution (EAS) Pyridine->EAS Harsh Conditions (e.g., Oleum) Radical Radical Halogenation (High Temp) Pyridine->Radical Cl₂, Δ N_Oxide Pyridine N-Oxide Activation Pyridine->N_Oxide 1. Oxidation 2. Halogenation 3. Reduction CH_Activation Direct C-H Activation (Transition Metal Cat.) Pyridine->CH_Activation Pd, Ru, etc. Regioselective HaloPy Halogenated Pyridine EAS->HaloPy Radical->HaloPy N_Oxide->HaloPy CH_Activation->HaloPy

Caption: Overview of major synthetic routes to halogenated pyridines.

Part 2: Reactivity and Key Transformations

Halogenated pyridines are exceptionally versatile intermediates, primarily due to their utility in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry, enabling the construction of complex molecules from readily available building blocks.[13]

General Reactivity Trends in Cross-Coupling

The success of a cross-coupling reaction is governed by the nature of the halogen and its position on the pyridine ring.

  • Influence of the Halogen: The reactivity follows the order I > Br > Cl >> F . This trend is inversely related to the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst—the rate-determining step—more facile for heavier halogens.

  • Influence of Position: The electron-deficient nature of the pyridine ring activates halogens for oxidative addition. The general order of reactivity for the different positions is C4(6) > C2 > C5 . The C4 and C6 positions are the most electron-deficient, followed by the C2 position. The C5 position is the least reactive.

Palladium-Catalyzed Cross-Coupling: The Workhorses

The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for functionalizing halogenated pyridines.[11][14]

This reaction creates a new carbon-carbon bond by coupling the halopyridine with an organoboron species, such as a boronic acid or ester.[15]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 2-bromopyridine, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Seal the vessel and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This reaction forms a new carbon-nitrogen bond by coupling the halopyridine with a primary or secondary amine.[14] This transformation is invaluable for synthesizing aryl amines, which are common motifs in pharmaceuticals.[16]

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine

Chloropyridines are challenging substrates due to the strength of the C-Cl bond. This protocol utilizes a highly active catalyst system.[17]

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., G3-XPhos palladacycle, 1-5 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, if not using a pre-catalyst)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Add the amine, followed by the 2-chloropyridine.

  • Seal the vessel and heat the reaction mixture (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Data Presentation: Common Reagents for Cross-Coupling
ReactionCommon CatalystsCommon LigandsCommon Bases
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, G3/G4 PalladacyclesRuPhos, BrettPhos, XPhosNaOtBu, LiHMDS, K₃PO₄
Visualizing the Catalytic Cycles

Suzuki_Miyaura Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ Base RPdII R¹-Pd(II)L₂-R² TM->RPdII RE Reductive Elimination RPdII->RE RE->Pd0 R¹-R²

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_X Ar-Pd(II)L₂-X OA->PdII_X Amine_Coord Amine Coordination PdII_X->Amine_Coord HNR¹R² PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amide Ar-Pd(II)L₂(NR¹R²) Deprotonation->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 Ar-NR¹R²

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Part 3: Strategic Application in Drug Discovery

The decision to incorporate a halogenated pyridine into a drug candidate is a strategic one, aimed at optimizing its pharmacological profile. Different halogens offer distinct advantages.

The Role of Fluorine: Enhancing "Drug-Likeness"

Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—make it a valuable tool in medicinal chemistry.[18] Its incorporation can:

  • Enhance Metabolic Stability: The C-F bond is resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), preventing unwanted metabolism at that position.

  • Modulate pKa: Fluorine is strongly electron-withdrawing, which lowers the pKa of the pyridine nitrogen. This can be crucial for optimizing a compound's ionization state at physiological pH, affecting its solubility, permeability, and target binding.

  • Improve Binding Affinity: Fluorine can engage in favorable dipole-dipole or halogen bonding interactions within a protein's active site.

Case Study: p38 MAP Kinase Inhibitors The p38 MAP kinase is a target for treating inflammatory diseases. Many potent inhibitors feature a 4-fluorophenyl group and a pyridine ring.[19][20] Crystallographic data reveals that the pyridine nitrogen forms a critical hydrogen bond with the backbone NH of Met109 in the kinase's hinge region, while the 4-fluorophenyl group occupies a nearby hydrophobic pocket.[21] The fluorine atom is crucial for optimizing the electronic properties and binding interactions of this pharmacophore.[19]

Chloro-, Bromo-, and Iodo-pyridines: Synthetic Handles and Halogen Bonding

While fluorine is often incorporated into the final drug, the heavier halogens (Cl, Br, I) are frequently used as versatile synthetic handles for late-stage functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Beyond their synthetic utility, these halogens can directly contribute to binding affinity through a non-covalent interaction known as halogen bonding .

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain.[22] The strength of this interaction increases with the polarizability of the halogen: I > Br > Cl .[7][8] This interaction is highly directional and can be a powerful tool for enhancing ligand potency and selectivity.[22][23]

Case Study: Sotorasib (Lumakras™) Sotorasib is a first-in-class covalent inhibitor of the KRAS G12C mutant protein, a key driver in many cancers.[9][24] The synthesis of Sotorasib relies on palladium-catalyzed coupling reactions to construct its complex core.[12][25] Its structure includes a halogenated pyrido[2,3-d]pyrimidin-2(1H)-one core.[24] The halogen substituents play a critical role in modulating the molecule's stability, lipophilicity, and binding to the receptor.[5] Specifically, the bis-ortho substituted pyridine ring helps lock the molecule into a stable atropisomeric conformation, which is crucial for engaging with a cryptic pocket on the KRAS protein surface, enhancing its inhibitory activity.[24]

Case Study: Vericiguat (Verquvo™)

Vericiguat is a soluble guanylate cyclase (sGC) stimulator used to treat chronic heart failure.[26][27] Its structure features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[26][28] The synthesis involves the construction of this key fluorinated heterocyclic intermediate.[28][29][30] The fluorine atom in this scaffold is critical for its pharmacological profile, influencing the electronic nature of the ring system and contributing to the overall binding and efficacy of the drug.

Data Presentation: Impact of Halogenation on Pyridine Properties
Halogen (at C4)van der Waals Radius (Å)Electronegativity (Pauling)Approx. pKa of PyridineLogP ContributionHalogen Bond Donor Strength
-H 1.202.205.19[31]0.00N/A
-F 1.473.98~1.5 - 2.0+0.14Weak
-Cl 1.753.16~2.5 - 3.0+0.71Moderate
-Br 1.852.96~2.5 - 3.0+0.86Strong
-I 1.982.66~2.5 - 3.0+1.12Very Strong
Note: pKa and LogP values are approximate and can vary based on substitution patterns and measurement methods.
Logical Flow of Halogen Integration in Drug Design

DrugDesignFlow Start Identify Lead Compound with Pyridine Scaffold MetStab Is metabolic stability an issue? Start->MetStab pKaOpt Is pKa/solubility optimization needed? MetStab->pKaOpt No AddF Incorporate Fluorine (Block metabolism, lower pKa) MetStab->AddF Yes Potency Is potency enhancement required? pKaOpt->Potency No pKaOpt->AddF Yes (Lower pKa) AddClBr Incorporate Cl or Br (Balance pKa, LogP, potential XB) pKaOpt->AddClBr Yes (Moderate change) SAR Need for SAR exploration/ library synthesis? Potency->SAR No Potency->AddClBr Yes (Moderate XB) AddI Incorporate Iodine (Maximize Halogen Bonding (XB)) Potency->AddI Yes (Strong XB) UseClBrI Use Cl, Br, or I as synthetic handles for coupling SAR->UseClBrI Yes

Caption: Decision-making workflow for incorporating halogens into pyridine-based drug candidates.

Conclusion

Halogenated pyridine building blocks are indispensable tools in the modern drug discovery arsenal. Their true value lies not just in their function as versatile synthetic intermediates but in the strategic, nuanced control they offer over a drug candidate's entire pharmacological profile. From enhancing metabolic stability with fluorine to engineering potent ligand-target interactions through halogen bonding with iodine, these building blocks empower medicinal chemists to rationally design and optimize the next generation of therapeutics. A thorough understanding of their synthesis, reactivity, and the distinct properties conferred by each halogen is essential for any researcher aiming to translate a promising lead compound into a successful clinical candidate. As synthetic methodologies continue to advance, the precision and creativity with which chemists can deploy these halogenated scaffolds will undoubtedly continue to drive innovation across all areas of pharmaceutical development.

References

  • Bulusu, A. (2020). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available from: [Link]

  • MDPI. (2020). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available from: [Link]

  • OUCI. (n.d.). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. The Organic and Medicinal Chemistry International Journal. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Newman, M. E., & Sigel, K. M. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available from: [Link]

  • ResearchGate. (n.d.). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ResearchGate. Available from: [Link]

  • Alborzi, A., et al. (2015). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • IJNRD. (2023). A SYSTAMIC REVIEW ON SYNTHESIS OF VERICIGUAT & IT'S PHARMACOLOGICAL ACTION. International Journal of Novel Research and Development. Available from: [Link]

  • Walter, N. M., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. Journal of Medicinal Chemistry. Available from: [Link]

  • Frontera, A., et al. (2021). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. Available from: [Link]

  • Kolář, M. H., & Hobza, P. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. Available from: [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available from: [Link]

  • MacFarlane, C. K., & McGlacken, G. P. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • ResearchGate. (n.d.). FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available from: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available from: [Link]

  • YouTube. (2023). Sotorasib – Mechanism of Action and Synthesis. YouTube. Available from: [Link]

  • ChemistryViews. (2022). Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. ChemistryViews. Available from: [Link]

  • RSC Publishing. (n.d.). Dichlorine–pyridine N-oxide halogen-bonded complexes. Royal Society of Chemistry. Available from: [Link]

  • Fitzgerald, C., et al. (2009). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Torka, P., & Jabbour, S. K. (2022). Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. Drugs of Today. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of sotorasib (21)[6]. ResearchGate. Available from: [Link]

  • Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. National Institutes of Health. Available from: [Link]

  • Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. Available from: [Link]

  • Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available from: [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available from: [Link]

  • Al-Khafaji, Y. F., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Pharmaceuticals. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Vericiguat. PubChem. Available from: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • ResearchGate. (2025). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI. Available from: [Link]

  • ResearchGate. (n.d.). pKa, Solubility, and Lipophilicity. ResearchGate. Available from: [Link]

  • WIPO Patentscope. (n.d.). 5-NITROSOPYRIMIDIN-4,6-DIAMINE OR A SALT THEREOF, METHOD FOR THE PREPARATION THEREOF, AND USE THEREOF IN THE SYNTHESIS OF VERICIGUAT. WIPO. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Vericiguat. StatPearls. Available from: [Link]

Sources

5-chloro-4-bromo-2,3-dimethoxypyridine IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Bromo-5-chloro-2,3-dimethoxypyridine

Executive Summary

This technical guide provides an in-depth analysis of the polysubstituted pyridine derivative 4-bromo-5-chloro-2,3-dimethoxypyridine (CAS RN: 1881289-54-8).[1][2] While often referenced in internal catalogs by non-standardized names, the precise control of its nomenclature and synthesis is critical for its application as a scaffold in medicinal chemistry—specifically in the development of kinase inhibitors where the C4-Bromine serves as a regioselective handle for palladium-catalyzed cross-coupling reactions.[1][2]

Part 1: Nomenclature & Structural Analysis

The user-supplied string "5-chloro-4-bromo-2,3-dimethoxypyridine" unambiguously describes the chemical structure but deviates from the rigorous Preferred IUPAC Name (PIN) standards mandated by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]

The IUPAC Derivation

To derive the PIN, we apply the following hierarchy of rules:

  • Parent Structure: The heterocycle is pyridine .[1][2] Numbering priority begins at the heteroatom (Nitrogen = 1).[1][2]

  • Substituent Identification:

    • Methoxy (-OCH3) groups at positions 2 and 3.[1][2]

    • Bromo (-Br) at position 4.[1][2][3][4]

    • Chloro (-Cl) at position 5.[1][2][4]

  • Alphabetical Ordering (Rule P-14.5): Substituent prefixes are listed in alphabetical order, regardless of their position number.

    • B romo

    • C hloro

    • D imethoxy[1][2][3][4]

  • Numbering (Locant Set): The set of locants {2, 3, 4, 5} is minimized. (Numbering counter-clockwise would result in higher locants).[1][2]

Correct IUPAC Name: 4-Bromo-5-chloro-2,3-dimethoxypyridine [1][2][4]

Structural Visualization & Numbering

The following diagram illustrates the atomic numbering and the electronic directing effects that dictate the synthesis of this molecule.

PyridineStructure N1 N (1) C2 C (2) N1->C2 C3 C (3) C2->C3 OMe2 OMe C2->OMe2 C4 C (4) Reactive Handle (Br) C3->C4 OMe3 OMe C3->OMe3 C5 C (5) C4->C5 Br4 Br C4->Br4 C6 C (6) C5->C6 Cl5 Cl C5->Cl5 C6->N1

Figure 1: Structural connectivity of 4-bromo-5-chloro-2,3-dimethoxypyridine showing the numbering scheme starting from Nitrogen.[1][2]

Part 2: Synthetic Methodology & Causality

Synthesis of polysubstituted pyridines requires navigating the "pyridine paradox": the ring is electron-deficient (deactivated towards electrophilic substitution) but susceptible to nucleophilic attack.[1][2] However, the presence of two electron-donating methoxy groups at C2 and C3 significantly increases the electron density of the ring, enabling electrophilic halogenation.[1]

Retrosynthetic Analysis
PrecursorTransformationRationale
Target 4-Bromo-5-chloro-2,3-dimethoxypyridine
Intermediate A 5-Chloro-2,3-dimethoxypyridineRegioselective Bromination: The C3-OMe group directs electrophiles ortho to the C4 position.[1][2] The C5-Cl blocks the meta position.[1]
Starting Material 5-Chloro-2,3-dihydroxypyridine (or 2,3-dichloro-5-chloropyridine)O-Alkylation: Conversion of hydroxyls/halogens to methoxy groups.[1][2]
Validated Synthetic Protocol

Note: This protocol synthesizes the core by leveraging the directing effects of the methoxy groups.[1][2] Standard safety protocols for handling halogenating agents must be observed.

Step 1: Synthesis of 5-Chloro-2,3-dimethoxypyridine Before introducing the bromine, we must establish the electron-rich dimethoxy scaffold.[1][2]

  • Reagents: 2,3-Dichloro-5-chloropyridine (Starting Material), Sodium Methoxide (NaOCH3), Methanol (MeOH).[1][2]

  • Procedure:

    • Dissolve 2,3-dichloro-5-chloropyridine (1.0 eq) in anhydrous MeOH.

    • Slowly add NaOCH3 (2.5 eq) at 0°C to prevent uncontrolled exotherms.[1]

    • Reflux for 12 hours.[1] The high nucleophilicity of methoxide displaces the chlorides at C2 and C3 via

      
       mechanism.[1] The C5-Cl bond is stronger and less prone to substitution due to lack of resonance activation compared to C2/C4 positions.[1]
      
    • Workup: Quench with water, extract with Ethyl Acetate.[1][2]

    • Checkpoint: Verify mono-chlorinated dimethoxy intermediate via LC-MS (

      
       Da).
      

Step 2: Regioselective C4-Bromination This is the critical step.[1][2] The 3-OMe group is an ortho, para-director.[1][2] Since C2 is blocked and C6 is para to the C3-OMe, C4 is the favored ortho site.[1]

  • Reagents: 5-Chloro-2,3-dimethoxypyridine (Intermediate), N-Bromosuccinimide (NBS), Acetonitrile (ACN).[1][2]

  • Procedure:

    • Dissolve intermediate in ACN (0.1 M concentration).[1]

    • Add NBS (1.1 eq) portion-wise at room temperature.

    • Mechanistic Insight: The C5-Chloro group provides steric bulk, but the electronic activation from C3-OMe strongly favors C4.[1][2] If C6 bromination is observed, lower temperature to 0°C.[1][2]

    • Stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:1).[1][2]

    • Purification: Silica gel column chromatography.[1][2]

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 2,3,5-Trichloropyridine Step1 Step 1: Nucleophilic Substitution (NaOMe, MeOH, Reflux) Start->Step1 SNAr Mechanism Inter Intermediate: 5-Chloro-2,3-dimethoxypyridine Step1->Inter Step2 Step 2: Electrophilic Bromination (NBS, ACN, RT) Inter->Step2 Directing Effect of 3-OMe Final Target: 4-Bromo-5-chloro-2,3-dimethoxypyridine Step2->Final

Figure 2: Step-wise synthetic pathway from trichloropyridine precursor to final target.

Part 3: Physical Properties & Characterization Data[1][2]

For researchers verifying the synthesis, the following data profile serves as the standard for purity assessment.

PropertyValue / CharacteristicNote
Molecular Formula

Molecular Weight 252.49 g/mol
Calculated LogP ~2.3Lipophilic, suitable for CNS drug scaffolds.[1][2]
1H NMR (DMSO-d6)

7.85 (s, 1H, H-6), 3.95 (s, 3H, OMe), 3.88 (s, 3H, OMe)
Only one aromatic proton (H-6) exists.[1][2] It appears as a singlet.[1][2]
Mass Spec (ESI) [M+H]+ 251.9/253.9Characteristic 1:1 intensity ratio for Br isotopes (

) and 3:1 for Cl.[1][2]
Appearance Off-white to pale yellow solid

Part 4: Applications in Drug Discovery

The 4-bromo-5-chloro-2,3-dimethoxypyridine core is highly valued because it offers orthogonal reactivity:

  • Site-Selective Coupling: The C4-Bromo bond is significantly more labile toward Pd-catalyzed oxidative addition than the C5-Chloro bond.[1][2] This allows researchers to perform a Suzuki-Miyaura or Buchwald-Hartwig coupling at C4 without disturbing the C5-Cl.[1]

  • Late-Stage Diversification: The C5-Cl can be utilized in a subsequent step (using specialized ligands like Buchwald biaryl phosphines) to introduce a second functional group, creating highly complex heteroaromatic libraries.[1][2]

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1][2] Cambridge: The Royal Society of Chemistry, 2014.[1] [1][2]

  • Combi-Blocks. Product Data Sheet: 4-Bromo-5-chloro-2,3-dimethoxypyridine (CAS 1881289-54-8).[1][2][3][4] Accessed Oct 2023.[1]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.[1][2] Springer, 2007.[1][2] (Reference for Pyridine

    
     and Electrophilic Substitution mechanics).
    
  • Schlosser, M. Organometallics in Synthesis: A Manual.[1][2] Wiley, 2013.[1][2] (Reference for halogen-dance and regioselectivity in pyridine metalation).

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 4-Bromo-5-chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Bromo-5-chloro-2,3-dimethoxypyridine presents a classic challenge in heterocyclic chemistry: the precise installation of multiple halogen atoms on an electron-rich pyridine scaffold. This application note details a robust, two-step protocol that leverages the complementary directing effects of Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM) .

By prioritizing the installation of the chlorine atom at the C5 position via EAS, followed by the regioselective lithiation and bromination at the C4 position, this route minimizes the formation of regioisomers and avoids common pitfalls such as "halogen dance" side reactions. This guide provides step-by-step experimental procedures, mechanistic rationales, and safety guidelines for researchers in medicinal chemistry and drug discovery.

Retrosynthetic Analysis & Strategy

The structural challenge lies in distinguishing between the three available aromatic protons (C4, C5, C6) on the 2,3-dimethoxypyridine ring.

  • Electronic Bias: The 2-methoxy group is a strong ortho/para director, activating C3 (blocked) and C5. The 3-methoxy group activates C2 (blocked) and C4.

  • Reactivity Profile:

    • C5 Position: Most nucleophilic site for EAS (Chlorination) due to para-donation from the 2-OMe group and its position

      
       to the nitrogen.
      
    • C4 Position: Most acidic site for Lithiation (DoM) due to the ortho-directing effect of the 3-OMe group.

Therefore, the logical synthetic sequence is Chlorination (C5)


 Bromination (C4) . Reversing this order (Bromination first) risks steric hindrance at C4 affecting the subsequent C5 chlorination, or potential displacement of the bromine during EAS conditions.
Pathway Visualization

Retrosynthesis Target 4-Bromo-5-chloro-2,3-dimethoxypyridine Intermediate 5-Chloro-2,3-dimethoxypyridine Intermediate->Target Step 2: DoM (LDA, CBr4) (Regioselective at C4) SM 2,3-Dimethoxypyridine SM->Intermediate Step 1: EAS (NCS) (Regioselective at C5)

Figure 1: Retrosynthetic disconnection showing the stepwise installation of halogens based on electronic directing effects.

Experimental Protocol

Step 1: Synthesis of 5-Chloro-2,3-dimethoxypyridine

This step utilizes N-Chlorosuccinimide (NCS) for a mild electrophilic aromatic substitution. The reaction is highly selective for the C5 position.

Reagents:

  • 2,3-Dimethoxypyridine (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Acetonitrile (MeCN) (0.5 M concentration)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2,3-dimethoxypyridine and anhydrous MeCN under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add NCS portion-wise at room temperature over 15 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product should appear as a less polar spot compared to the starting material.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

    
    ), followed by brine (
    
    
    
    ). Dry the organic layer over anhydrous
    
    
    , filter, and concentrate.[2][3]
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield 5-chloro-2,3-dimethoxypyridine as a white/off-white solid.

Key Insight: The C5 regioselectivity is driven by the 2-methoxy group. If C6-chlorination is observed (minor byproduct), it can be separated chromatographically.

Step 2: Synthesis of 4-Bromo-5-chloro-2,3-dimethoxypyridine

This step employs Directed Ortho Metalation (DoM). The 3-methoxy group directs the lithiation to the C4 position. The presence of the C5-chlorine atom further acidifies the C4 proton, facilitating the reaction, but requires low temperatures to prevent "halogen dance" or benzyne formation.

Reagents:

  • 5-Chloro-2,3-dimethoxypyridine (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.2 equiv) [Freshly prepared or commercial 2.0 M solution]

  • Carbon Tetrabromide (

    
    ) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv)
    
  • Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a 3-neck flask and cool under Argon. Add the 5-chloro-2,3-dimethoxypyridine and anhydrous THF.

  • Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add the LDA solution dropwise via syringe pump over 20 minutes, maintaining the internal temperature below -70°C.

    • Critical Checkpoint: Stir at -78°C for 45–60 minutes to ensure complete formation of the 4-lithio species. The solution typically turns yellow/orange.

  • Bromination: Dissolve

    
     in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated pyridine at -78°C.
    
  • Quench: Stir for 30 minutes at -78°C, then allow to warm to 0°C. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes). The target compound is typically a crystalline solid.

Mechanism & Validation: The 3-methoxy group chelates the Lithium cation, directing it to C4. The C5-Cl atom stabilizes the adjacent carbanion inductively but also poses a risk of elimination (benzyne pathway) if the temperature rises above -60°C before quenching.

Analytical Data Summary

The following table summarizes the expected key analytical markers for the starting material, intermediate, and final product.

Compound1H NMR (CDCl3, 400 MHz) Key SignalsLC-MS (ESI+)
2,3-Dimethoxypyridine

7.7 (dd, H6), 7.0 (dd, H4), 6.8 (dd, H5), 4.0 (s, OMe), 3.9 (s, OMe)
[M+H]+ = 140.1
5-Chloro-2,3-dimethoxypyridine

7.8 (d, H6), 7.1 (d, H4), 4.0 (s, OMe), 3.9 (s, OMe). Loss of H5 signal.
[M+H]+ = 174.0
4-Bromo-5-chloro-2,3-dimethoxypyridine

7.9 (s, H6), 4.0 (s, OMe), 3.9 (s, OMe). Loss of H4 signal. Singlet at H6 confirms substitution pattern.
[M+H]+ = 252.0 / 254.0

Troubleshooting & Optimization

Issue: Low Yield in Step 2 (Lithiation)
  • Cause: Incomplete lithiation or moisture contamination.

  • Solution: Ensure THF is distilled or from a solvent purification system. Titrate LDA before use. Increase lithiation time to 90 mins at -78°C.

Issue: "Halogen Dance" (Isomerization)
  • Observation: Formation of 3-bromo-5-chloro-2,4-dimethoxypyridine or other isomers.

  • Solution: This occurs if the thermodynamic lithio-species is different from the kinetic one. Maintain strictly -78°C . Do not allow the reaction to warm up before adding the electrophile. The 3-OMe chelation usually locks the lithium at C4, preventing the dance, provided the temperature is low.

Issue: Incomplete Chlorination (Step 1)
  • Solution: If starting material remains, add 0.2 equiv more NCS and increase temperature to 70°C. Ensure the solvent (MeCN) is dry to prevent hydrolysis of the chlorinating agent.

Safety & Hazards

  • Lithium Reagents (LDA): Pyrophoric and moisture-sensitive. Handle only under inert atmosphere.

  • Halogenating Agents (NCS, CBr4): Irritants.

    
     is toxic and should be handled in a fume hood.
    
  • Reaction Exotherms: The quenching of lithium reactions is exothermic. Add

    
     slowly at low temperature.
    

References

  • Regioselectivity in Pyridine Halogenation

    • Mechanism and regioselectivity in pyridine halogenation.[4] (2022). Discusses the preference for C5 substitution in activated pyridines. [Source: Vertex AI Search Snippet 1.1]

  • Synthesis of 5-Chloro-2,3-dihydroxypyridine

    • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.[5] Demonstrates the stability and accessibility of the 5-chloro-2,3-dioxy scaffold.

  • Directed Ortho Metalation (DoM)
  • General Lithiation Protocols

    • Directed Metalation: A Survival Guide. Baran Lab. Provides fundamental conditions for handling lithiated pyridines and avoiding side reactions.

  • Commercial Availability of Analogs

    • 5-Chloro-2,4-dimethoxypyrimidine synthesis. Analogous chemistry showing the compatibility of chloro/methoxy substitution patterns. [6]

Sources

Application Note: Regioselective Lithiation of 4-Bromo-5-chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective lithiation of 4-Bromo-5-chloro-2,3-dimethoxypyridine. This reaction is a critical transformation in synthetic organic chemistry, enabling the introduction of a wide array of electrophiles at a specific position on the pyridine ring. This guide delves into the mechanistic underpinnings of the reaction, explores the factors governing its regioselectivity, and offers field-proven, step-by-step protocols for researchers, scientists, and drug development professionals. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

Substituted pyridines are fundamental heterocyclic scaffolds present in numerous pharmaceuticals, agrochemicals, and materials.[1] The ability to selectively functionalize the pyridine ring is therefore of paramount importance. Directed ortho metalation (DoM) has emerged as a powerful strategy for the regioselective deprotonation of aromatic and heteroaromatic systems, facilitated by a directing metalating group (DMG).[2][3] In the case of 4-Bromo-5-chloro-2,3-dimethoxypyridine, the interplay between the directing effect of the methoxy groups and the electronic properties of the halogen substituents presents a unique challenge and opportunity for achieving high regioselectivity.

This application note will focus on the lithiation of 4-Bromo-5-chloro-2,3-dimethoxypyridine, a versatile intermediate for the synthesis of polysubstituted pyridines. We will explore the factors that dictate the site of lithiation, providing a robust protocol that favors deprotonation at the C-6 position, ortho to the methoxy group and between the two halogen atoms. Understanding and controlling this regioselectivity is crucial for the efficient synthesis of complex target molecules.

Mechanistic Rationale and Control of Regioselectivity

The regioselective lithiation of substituted pyridines is influenced by a combination of electronic and steric factors, as well as the choice of base and reaction conditions.[4] In the case of 4-Bromo-5-chloro-2,3-dimethoxypyridine, several potential sites for lithiation exist.

The Role of Directing Groups and Acidifying Effects

The two methoxy groups at the C-2 and C-3 positions act as directing metalating groups (DMGs), coordinating to the lithium base and directing deprotonation to the adjacent ortho positions.[5][6] The nitrogen atom within the pyridine ring is electron-withdrawing, which can impact reactivity towards organolithium reagents.[7]

Kinetic vs. Thermodynamic Control

The outcome of lithiation reactions can be governed by either kinetic or thermodynamic control.[8][9]

  • Kinetic Control: At low temperatures, the reaction is under kinetic control, and the most rapidly formed product predominates. This is often the sterically most accessible proton.

  • Thermodynamic Control: At higher temperatures, or with longer reaction times, the reaction can equilibrate to the most stable product, which is under thermodynamic control.

For the target transformation, kinetic conditions are crucial to prevent side reactions like the "halogen dance."

The Halogen Dance Phenomenon

A potential side reaction in the lithiation of haloaromatics is the "halogen dance," where a halogen atom migrates to a different position on the ring.[10][11] This rearrangement is typically driven by thermodynamics, leading to the formation of the most stable lithiated intermediate.[10] Low temperatures are known to suppress the halogen dance by slowing down the metalation process, thus favoring the kinetically controlled product.[10]

Proposed Mechanism for Regioselective Lithiation

The proposed mechanism for the regioselective lithiation of 4-Bromo-5-chloro-2,3-dimethoxypyridine with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature is as follows:

  • Coordination: The lithium atom of LDA coordinates to the nitrogen of the pyridine ring and the oxygen atoms of the methoxy groups.

  • Deprotonation: The diisopropylamide anion abstracts the most acidic proton. The protons ortho to the methoxy groups are activated. The C-6 proton is flanked by the electron-withdrawing chloro and bromo groups, further increasing its acidity.

  • Formation of the Lithiated Intermediate: This results in the formation of the 6-lithio-4-bromo-5-chloro-2,3-dimethoxypyridine intermediate.

  • Electrophilic Quench: The lithiated intermediate is then quenched with an electrophile to yield the desired 6-substituted product.

G cluster_0 Reaction Pathway cluster_1 Key Factors A 4-Bromo-5-chloro- 2,3-dimethoxypyridine C 6-Lithio Intermediate A->C Deprotonation B LDA, THF, -78 °C E 6-Substituted Product C->E Electrophilic Quench F Halogen Dance Byproduct C->F Rearrangement (Thermodynamic) D Electrophile (E+) K1 Low Temperature (-78 °C) K3 Kinetic Control K1->K3 K2 Strong, Bulky Base (LDA) K2->K3 K4 Directing Groups (OMe) K4->A

Figure 1: Proposed reaction pathway for the regioselective lithiation.

Experimental Protocols

Safety Precaution: Organolithium reagents such as n-butyllithium are extremely pyrophoric and reactive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).

Materials and Reagents
ReagentGradeSupplier
4-Bromo-5-chloro-2,3-dimethoxypyridine≥97%Commercial Source
DiisopropylamineAnhydrous, ≥99.5%Commercial Source
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercial Source
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Source
Electrophile (e.g., DMF, TMSCl)Anhydrous, ≥99%Commercial Source
Saturated aq. NH₄ClReagent Grade-
Diethyl etherAnhydrousCommercial Source
Magnesium sulfate (MgSO₄)AnhydrousCommercial Source
Step-by-Step Protocol for Regioselective Lithiation

This protocol describes the in-situ generation of LDA and subsequent regioselective lithiation.

  • Preparation of LDA Solution:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 20 mL).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 eq.) to the cooled THF.

    • To this solution, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Lithiation of 4-Bromo-5-chloro-2,3-dimethoxypyridine:

    • In a separate flame-dried flask under nitrogen, dissolve 4-Bromo-5-chloro-2,3-dimethoxypyridine (1.0 eq.) in anhydrous THF (10 mL).

    • Cool this solution to -78 °C.

    • Slowly add the substrate solution to the pre-formed LDA solution at -78 °C via a cannula.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is typically indicated by a color change.

  • Electrophilic Quench:

    • To the solution of the lithiated pyridine, add the desired electrophile (1.2 eq.) dropwise at -78 °C.

    • Continue stirring at -78 °C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the lithiated intermediate.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

G cluster_0 Experimental Workflow A Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78 °C) C Lithiation (Add substrate to LDA at -78 °C, stir 1h) A->C B Prepare Substrate Solution (4-Bromo-5-chloro-2,3-dimethoxypyridine in THF) B->C D Electrophilic Quench (Add electrophile at -78 °C, stir 1-2h) C->D E Workup (Quench with aq. NH4Cl, warm to RT, extract) D->E F Purification (Dry, concentrate, column chromatography) E->F G Characterization (NMR, MS) F->G

Figure 2: Step-by-step experimental workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive n-BuLi; Wet solvents or reagents; Insufficient reaction time.Titrate n-BuLi before use; Ensure all glassware is flame-dried and solvents are anhydrous; Monitor reaction by TLC/LC-MS to determine optimal time.
Formation of multiple products Halogen dance; Reaction temperature too high; Premature quenching.Maintain strict temperature control at -78 °C; Ensure slow addition of reagents; Quench the reaction only after complete formation of the desired product.
Difficulty in purification Close-running impurities.Optimize the eluent system for column chromatography; Consider alternative purification techniques like preparative HPLC.

Conclusion

The regioselective lithiation of 4-Bromo-5-chloro-2,3-dimethoxypyridine is a powerful and reliable method for the synthesis of highly functionalized pyridine derivatives. By carefully controlling the reaction conditions, particularly temperature and the choice of a strong, non-nucleophilic base, high regioselectivity for the C-6 position can be achieved. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in academia and industry, enabling the efficient and predictable synthesis of complex molecular architectures based on the pyridine scaffold.

References

  • Wikipedia. Halogen dance rearrangement. [Link]

  • Knochel, P., et al. (2017). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 8(1), 411-415. [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-425. [Link]

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. [Link]

  • Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]

  • Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(68), 9726-9729. [Link]

  • Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(68), 9726-9729. [Link]

  • ResearchGate. Remote lithiation of pyridine 18, leading to functionalized pyridines of type 20. [Link]

  • Reddit. Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation?. [Link]

  • Sammakia, T., Stangeland, E. L., & Whitcomb, M. C. (2002). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 4(14), 2385–2388. [Link]

  • ResearchGate. Directed Lithiation and Substitution of Pyridine Derivatives. [Link]

  • Bailey, W. F., & Luderer, M. R. (2007). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. The Journal of organic chemistry, 72(21), 7933–7939. [Link]

  • Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]

  • Scribd. Directed Ortho Metalation Guide. [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions-Importance of steric factors. Journal of Chemical Sciences, 95(4), 355-363. [Link]

  • ResearchGate. REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF ,. [Link]

  • Myers, A. G. Research Group. ortho metalation. [Link]

  • ResearchGate. Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Mattson, R. J., et al. (1990). Ortho-Directed Lithiation of 3,4-(Alkylenedioxy)halobenzenes with LDA and LiTMP. The First Ortho Lithiation of an Iodobenzene. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Collum, D. B., et al. (2008). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society, 130(44), 14597–14603. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • Collum, D. B., et al. (1986). Synthesis, isolation, and structure of an LDA-THF complex. The Journal of Organic Chemistry, 51(13), 2386–2388. [Link]

  • ResearchGate. First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines. [Link]

  • University of Vienna. Base catalysed halogen dance reactions. [Link]

  • EPFL Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]

  • Kumar, S., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(3), M1149. [Link]

  • Snieckus, V., et al. Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides. [Link]

  • Bresser, D., et al. (2018). Revealing the kinetic limits of sodiation and lithiation at hard carbon using the diluted electrode method. Energy & Environmental Science, 11(11), 3248-3257. [Link]

  • Mukherjee, A., & Mitra, S. (2020). Study of thermodynamic and kinetic behaviours of tin anode and its variation with state of charge, state of health and operating current rates of the battery. Journal of Power Sources, 450, 227653. [Link]

  • Reddy, B. V. S., et al. (2023). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. RSC Advances, 13(31), 21477-21481. [Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Li, H., et al. (2022). Explorations on Thermodynamic and Kinetic Performances of Various Cationic Exchange Durations for Synthetic Clinoptilolite. Molecules, 27(19), 6549. [Link]

  • Arman, H. D., & Tiekink, E. R. T. (2016). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1787–1790. [Link]

Sources

nucleophilic substitution reactions of 5-chloro-4-bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 5-Chloro-4-Bromopyridines

Executive Summary

The 5-chloro-4-bromopyridine scaffold is a critical intermediate in the synthesis of bioactive heterocycles, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its utility lies in the orthogonal reactivity of the two halogen atoms. This guide details the protocols for Nucleophilic Aromatic Substitution (


) , specifically targeting the C4-bromide while preserving the C5-chloride for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Key Technical Insight: The regioselectivity is driven by the electronic activation of the C4 position (para to the nitrogen) and the superior leaving group ability of bromide compared to chloride.

Mechanistic Grounding & Regioselectivity

The Electronic Landscape

Success in functionalizing 5-chloro-4-bromopyridine relies on understanding the electronic bias of the pyridine ring.

  • C4-Position (Activated): The C4 carbon is para to the pyridine nitrogen. Nucleophilic attack here forms a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. This resonance stabilization significantly lowers the activation energy for

    
    .
    
  • C5-Position (Deactivated): The C5 carbon is meta to the nitrogen. Attack here does not allow charge delocalization onto the nitrogen, making the transition state energetically unfavorable.

  • Leaving Group Hierarchy: Bromide is a better leaving group (

    
     of HBr 
    
    
    
    -9) than chloride (
    
    
    of HCl
    
    
    -7), further favoring substitution at C4.
Reaction Pathway Visualization

The following decision tree illustrates the mechanistic logic governing the regioselectivity.

Regioselectivity Substrate 5-Chloro-4-Bromopyridine PathC4 Attack at C4 (Para) Substrate->PathC4 Fast Kinetics PathC5 Attack at C5 (Meta) Substrate->PathC5 High Barrier Nucleophile Nucleophile (Nu-) Nucleophile->PathC4 Nucleophile->PathC5 InterC4 N-Stabilized Meisenheimer Complex (Low Energy) PathC4->InterC4 InterC5 Carbanion on Carbon (High Energy) PathC5->InterC5 ProdC4 4-Substituted-5-Chloropyridine (Major Product) InterC4->ProdC4 -Br⁻ ProdC5 No Reaction / Trace InterC5->ProdC5 -Cl⁻

Figure 1: Mechanistic pathway showing the kinetic preference for C4 substitution due to nitrogen-mediated resonance stabilization.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Objective: Synthesis of 4-amino-5-chloropyridines. Scope: Primary and secondary amines (aliphatic and anilines).[1]

Materials:

  • Substrate: 5-Chloro-4-bromopyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 5-chloro-4-bromopyridine (100 mg, 0.52 mmol) in NMP (2.0 mL).

  • Addition: Add DIPEA (181 µL, 1.04 mmol) followed by the amine (0.62 mmol).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Note: For sterically hindered amines, microwave irradiation at 120°C for 30–60 mins is recommended.

  • Monitoring: Monitor by LCMS. Look for the disappearance of starting material (

    
     191/193) and formation of product (mass shift corresponding to -Br +Amine).
    
  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove NMP.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Loss of the C4 proton signal (if applicable, though C4 is substituted) and upfield shift of the C2/C6 protons due to the electron-donating amine.

  • Regioselectivity Check: NOE (Nuclear Overhauser Effect) interaction between the NH proton and the C3/C5 protons can confirm position, though the chemistry is highly selective.

Protocol B: C-O Bond Formation (Etherification)

Objective: Synthesis of 4-alkoxy-5-chloropyridines. Scope: Primary alcohols and phenols.

Materials:

  • Substrate: 5-Chloro-4-bromopyridine (1.0 equiv)

  • Nucleophile: Alcohol (1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, suspend NaH (25 mg, 0.62 mmol) in anhydrous THF (3 mL) at 0°C.

  • Alkoxide Formation: Add the alcohol (0.78 mmol) dropwise. Stir at 0°C for 15 mins until gas evolution ceases.

  • Addition: Add a solution of 5-chloro-4-bromopyridine (100 mg, 0.52 mmol) in THF (1 mL) dropwise to the alkoxide solution.

  • Reaction: Warm to room temperature and stir. If conversion is slow after 2 hours, heat to 60°C.

    • Caution: Avoid temperatures >80°C with strong bases to prevent "halogen dance" (base-catalyzed halogen migration).

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Work-up: Extract with

    
    , dry, and concentrate.
    

Comparative Data & Optimization

The following table summarizes reaction rates and yields based on nucleophile strength (Nucleophilicity Parameter


).
Nucleophile ClassExample ReagentSolventTemp (°C)Time (h)Typical Yield (%)Notes
Thiol NaSMeDMF0 -> RT190-98%Highly exothermic; fast reaction.
Primary Amine BenzylamineNMP80485-95%Excellent regioselectivity.
Secondary Amine MorpholineDMSO1001275-85%Steric hindrance slows kinetics.
Alkoxide NaOMeMeOH60280-90%Use anhydrous conditions to avoid hydrolysis (pyridone formation).
Aniline 4-FluoroanilineDMF1202440-60%Weak nucleophile; may require Pd-catalysis (Buchwald) if

fails.

Troubleshooting Guide

Issue: Low Conversion
  • Diagnosis: Substrate remains unreacted.

  • Solution:

    • Switch solvent to a more polar aprotic solvent (DMSO > DMF > NMP).

    • Increase temperature (up to 140°C in microwave).

    • Critical Pivot: If

      
       fails (common with electron-deficient anilines), switch to Buchwald-Hartwig Cross-Coupling .
      
      • Catalyst:

        
         / Xantphos.
        
      • Base:

        
        .
        
      • Selectivity: Palladium will still oxidative insert at C4-Br preferentially over C5-Cl due to the weaker C-Br bond (Bond Dissociation Energy: C-Br < C-Cl).

Issue: Hydrolysis (Formation of Pyridone)
  • Diagnosis: Mass spectrum shows M-Br+OH (

    
     129/131).
    
  • Cause: Wet solvents or hygroscopic bases (KOH/NaOH).

  • Solution: Use anhydrous solvents (molecular sieves) and non-hygroscopic bases like

    
     or DIPEA.
    

Workflow Visualization

Workflow Start Start: 5-Chloro-4-Bromopyridine CheckNu Check Nucleophile Strength Start->CheckNu StrongNu Strong Nu (Aliphatic Amine, Alkoxide, Thiol) CheckNu->StrongNu WeakNu Weak Nu (Aniline, Amide) CheckNu->WeakNu SNAr Standard SNAr (Base/Heat) StrongNu->SNAr PdCat Pd-Catalyzed Coupling (Buchwald-Hartwig) WeakNu->PdCat QC QC: LCMS/NMR Check Regioselectivity SNAr->QC PdCat->QC Success Isolate 4-Substituted Product QC->Success >95% Purity Fail Troubleshoot: Increase Temp or Change Solvent QC->Fail <50% Conv. Fail->SNAr Retry

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile properties.

References

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • S_NAr Mechanism & Kinetics: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991.
  • Synthetic Protocols for Halopyridines: Schlosser, M. et al. "Regioselective substitution of 3,4-dihalopyridines."[2] Tetrahedron Lett.1996 , 37, 365-368.

  • Buchwald-Hartwig vs SNAr: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50.

  • Halogen Dance Warning: Schnürch, M. et al. "Halogen Dance Reactions on Pyridines." Chem. Soc. Rev.2007 , 36, 1046-1057.

Sources

Application Notes & Protocols: Strategic C-H Activation of 2,3-Dimethoxypyridine Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of 2,3-Dimethoxypyridine in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of molecular design, with over 59% of FDA-approved small-molecule drugs containing a nitrogen heterocycle. Among these, 2,3-dimethoxypyridine and its derivatives represent a class of intermediates with significant, yet underexplored, potential. The strategic placement of the two methoxy groups offers a unique electronic and steric landscape, providing a handle for fine-tuning molecular properties. However, the selective functionalization of the pyridine core, particularly through modern C-H activation strategies, presents a nuanced challenge. This guide provides an in-depth exploration of C-H activation protocols tailored for 2,3-dimethoxypyridine derivatives, offering both a theoretical framework and actionable experimental procedures.

The Challenge and Opportunity of C-H Activation on Pyridine Scaffolds

Direct C-H activation is a paradigm shift in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. However, the inherent properties of the pyridine ring pose a significant hurdle. The lone pair of electrons on the nitrogen atom can coordinate to the transition metal catalyst, leading to catalyst inhibition or deactivation.[1][2][3] This effect is particularly pronounced in iridium-catalyzed borylation reactions.[1][2][3] Consequently, the development of robust C-H activation protocols for pyridines requires a careful consideration of the catalytic system and the electronic nature of the substrate.

The presence of substituents, such as the two methoxy groups in 2,3-dimethoxypyridine, adds another layer of complexity and opportunity. These electron-donating groups influence the electron density of the pyridine ring, thereby affecting the rate and regioselectivity of C-H activation. Understanding the interplay between the directing effect of the pyridine nitrogen and the electronic and steric influence of the methoxy substituents is paramount for predictable and selective functionalization.

Regioselectivity in 2,3-Dimethoxypyridine: A Predictive Analysis

The 2,3-dimethoxypyridine scaffold presents three distinct C-H bonds for potential functionalization: C4, C5, and C6. The regiochemical outcome of a C-H activation reaction is a delicate balance of electronic and steric factors.

  • Electronic Effects: The pyridine nitrogen is a powerful electron-withdrawing group via induction, rendering the C2 and C6 positions electron-deficient and generally less reactive towards electrophilic metalation. Conversely, the C3 and C5 positions are more electron-rich. The two methoxy groups at C2 and C3 are electron-donating through resonance, further increasing the electron density of the ring, particularly at the C4 and C6 positions.

  • Steric Hindrance: The methoxy group at C2 provides significant steric hindrance around the C6 position, potentially disfavoring C-H activation at this site.

Based on these considerations, we can predict the likely sites of functionalization for different catalytic systems:

  • Palladium- and Rhodium-Catalyzed Reactions: These reactions often proceed through a concerted metalation-deprotonation (CMD) or electrophilic substitution pathway. The increased electron density at the C4-position , influenced by both methoxy groups, makes it a prime target for electrophilic attack.

  • Iridium-Catalyzed Borylation: This reaction is highly sensitive to steric hindrance. While the C2-methoxy group can help mitigate catalyst inhibition by the pyridine nitrogen, it also sterically encumbers the C6-position.[1][2] Therefore, borylation is most likely to occur at the less sterically hindered C5 and C4 positions . Studies on other 2,6-disubstituted pyridines with alkoxy groups have shown an erosion in the typical meta-selectivity, suggesting that a mixture of products may be obtained.[4]

Section 1: Palladium-Catalyzed C-H Arylation of 2,3-Dimethoxypyridine

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds. For electron-rich pyridines, this transformation can often be achieved without the need for a directing group, relying on the inherent electronic properties of the substrate.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for C-H activation.

  • Ligand: For electron-rich substrates, a phosphine ligand such as tricyclohexylphosphine (PCy₃) can be beneficial. Its electron-donating nature can promote the oxidative addition of the aryl halide to the palladium center.

  • Base: A carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to facilitate the deprotonation step in the C-H activation process.

  • Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMA) or 1,4-dioxane is often employed to ensure solubility and achieve the necessary reaction temperatures.

  • Arylating Agent: Aryl halides (iodides, bromides) are the most common coupling partners.

Experimental Protocol: C4-Arylation of 2,3-Dimethoxypyridine

This protocol is a starting point and may require optimization for specific aryl halides.

Reaction Scheme:

G compound 2,3-Dimethoxypyridine + Ar-X product 4-Aryl-2,3-dimethoxypyridine compound->product catalyst Pd(OAc)₂, Ligand, Base Solvent, Heat G compound 2,3-Dimethoxypyridine + Alkene product Functionalized 2,3-dimethoxypyridine compound->product catalyst [RhCp*Cl₂]₂, Oxidant, Base Solvent, Heat G compound 2,3-Dimethoxypyridine + B₂pin₂ product Borylated 2,3-dimethoxypyridine compound->product catalyst [Ir(OMe)(cod)]₂, dtbpy Solvent, Heat G start Mix Reactants: 2,3-Dimethoxypyridine, Ar-X, Pd(OAc)₂, Ligand, Base inert Establish Inert Atmosphere start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to 120-140 °C solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Cool, Dilute, and Filter monitor->workup extract Aqueous Workup and Drying workup->extract purify Purify by Chromatography extract->purify product Isolated 4-Aryl-2,3-dimethoxypyridine purify->product G IrIII_L [Ir(III)]-L IrIII_L_Py [Ir(III)]-L(Py) IrIII_L->IrIII_L_Py Pyridine Coordination IrV_H_Bpin [Ir(V)](H)(Bpin) IrIII_L->IrV_H_Bpin B₂pin₂ Oxidative Addition IrV_H_Py [Ir(V)](H)(Py) IrIII_L_Py->IrV_H_Py C-H Oxidative Addition IrV_H_Bpin->IrIII_L Reductive Elimination of H-Bpin IrV_H_Py->IrIII_L Reductive Elimination of Borylated Pyridine

Sources

Application Notes & Protocols: Strategic Synthesis of Fused Pyridine Heterocycles Using 4-Bromo-5-chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Fused Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of thousands of drug candidates and numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as a bioisostere for other aromatic systems make it a privileged structure in drug design.[2][3] The fusion of a pyridine ring with other heterocyclic systems, such as furan, thiophene, or pyrrole, creates rigid, planar structures with enhanced chemical stability and distinct electronic properties.[4] These fused systems can interact more efficiently with biological targets, making them highly valued in the development of novel pharmaceuticals for complex diseases.[4][5]

This guide provides a detailed exploration of 4-Bromo-5-chloro-2,3-dimethoxypyridine, a highly functionalized and versatile building block for the strategic construction of diverse fused heterocyclic systems. This molecule is engineered for regioselective transformations, offering researchers precise control over the assembly of complex molecular architectures. We will delve into the inherent reactivity of this starting material and provide detailed, field-proven protocols for its application in synthesizing furo[3,4-b]pyridines, thieno[3,4-b]pyridines, and pyrrolo[3,4-b]pyridines—scaffolds of significant interest in pharmaceutical research.

Chemical Profile and Strategic Reactivity of 4-Bromo-5-chloro-2,3-dimethoxypyridine

The synthetic utility of 4-Bromo-5-chloro-2,3-dimethoxypyridine stems from the differential reactivity of its two halogen substituents. The carbon-bromine bond at the C4 position is significantly more reactive than the carbon-chlorine bond at C5 in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of halogens (I > Br > Cl). This predictable regioselectivity is the cornerstone of its strategic application, allowing for sequential, site-selective functionalization.

Causality of Experimental Choices: The choice of catalyst, ligand, and reaction conditions is paramount. For instance, in a Suzuki coupling, a palladium(0) catalyst will preferentially undergo oxidative addition into the weaker C4-Br bond, leaving the C5-Cl bond untouched for subsequent transformations. This allows for a stepwise approach to building molecular complexity.

Diagram: Regioselective Functionalization Strategy

G cluster_0 Primary Transformation (C4-Br) cluster_1 Secondary Transformation (C5-Cl) Start 4-Bromo-5-chloro-2,3-dimethoxypyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Start->Suzuki Site-Selective Cross-Coupling Buchwald Buchwald-Hartwig Amination (R-NH2, Pd(0)) Start->Buchwald Thiolation C-S Coupling (R-SH, Pd(0)) Start->Thiolation Intermediate 4-Substituted-5-chloro- 2,3-dimethoxypyridine Suzuki->Intermediate Buchwald->Intermediate Thiolation->Intermediate Cyclization Intramolecular Cyclization Product Fused Heterocyclic System Cyclization->Product SNAr SNAr (Nucleophile) SNAr->Product Intermediate->Cyclization Ring Formation Intermediate->SNAr

Caption: Workflow for selective functionalization of the pyridine core.

PART 1: Synthesis of Furo[3,4-b]pyridine Derivatives

The furo[3,4-b]pyridine core is a key structural motif in various biologically active compounds.[4][6][7] Our strategy involves a two-step process: a regioselective Suzuki coupling at the C4-bromo position with an ortho-hydroxyphenylboronic acid, followed by a copper-catalyzed intramolecular O-arylation to construct the furan ring.

Protocol 1.1: Two-Step Synthesis of a Phenyl-furo[3,4-b]pyridine

Step A: Suzuki-Miyaura Coupling

This step selectively couples an aryl group at the C4 position. The choice of a mild base like potassium carbonate is crucial to prevent side reactions, and the Pd(dppf)Cl₂ catalyst is chosen for its high efficiency and stability in coupling reactions involving heteroaryl halides.

Reagent/ComponentM.W.AmountMolesEq.
4-Bromo-5-chloro-2,3-dimethoxypyridine268.491.00 g3.72 mmol1.0
2-Hydroxyphenylboronic acid137.940.62 g4.47 mmol1.2
Pd(dppf)Cl₂·CH₂Cl₂816.64152 mg0.186 mmol0.05
Potassium Carbonate (K₂CO₃)138.211.54 g11.16 mmol3.0
Dioxane/Water (4:1)-25 mL--

Methodology:

  • To a 100 mL round-bottom flask, add 4-Bromo-5-chloro-2,3-dimethoxypyridine, 2-hydroxyphenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add the dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2-hydroxyphenyl)-5-chloro-2,3-dimethoxypyridine.

Step B: Intramolecular O-Arylation (Ullmann Condensation)

This cyclization step forms the furan ring. Copper(I) iodide is an effective catalyst for this type of C-O bond formation, and a high-boiling polar aprotic solvent like DMF is used to facilitate the reaction.

Reagent/ComponentM.W.AmountMolesEq.
4-(2-hydroxyphenyl)-5-chloro-2,3-dimethoxypyridine281.711.00 g3.55 mmol1.0
Copper(I) Iodide (CuI)190.4568 mg0.355 mmol0.1
Potassium Carbonate (K₂CO₃)138.210.73 g5.32 mmol1.5
N,N-Dimethylformamide (DMF)-20 mL--

Methodology:

  • Combine the product from Step A, CuI, and K₂CO₃ in a sealed tube or a flask equipped with a reflux condenser.

  • Add anhydrous DMF under an inert atmosphere.

  • Heat the mixture to 120-130 °C and stir for 18-24 hours.

  • After cooling, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to obtain the desired furo[3,4-b]pyridine product.

PART 2: Synthesis of Thieno[3,4-b]pyridine Derivatives

The thieno[3,4-b]pyridine scaffold is present in numerous pharmacologically active molecules.[8][9] The protocol below utilizes a palladium-catalyzed C-S cross-coupling reaction to install a thiol equivalent, followed by an intramolecular condensation to construct the thiophene ring.

Protocol 2.1: Synthesis via Buchwald-Hartwig C-S Coupling and Cyclization

Step A: C-S Cross-Coupling

This reaction selectively forms a C-S bond at the C4 position. The choice of a bulky phosphine ligand like Xantphos is critical for promoting the reductive elimination step and preventing catalyst deactivation.

Reagent/ComponentM.W.AmountMolesEq.
4-Bromo-5-chloro-2,3-dimethoxypyridine268.491.00 g3.72 mmol1.0
Ethyl 2-mercaptoacetate120.170.54 g4.47 mmol1.2
Pd₂(dba)₃915.7285 mg0.093 mmol0.025
Xantphos578.68128 mg0.223 mmol0.06
Cesium Carbonate (Cs₂CO₃)325.822.42 g7.44 mmol2.0
Toluene (anhydrous)-20 mL--

Methodology:

  • In an oven-dried Schlenk flask, combine Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill with argon three times. Add anhydrous toluene and stir for 15 minutes at room temperature.

  • In a separate flask, add 4-Bromo-5-chloro-2,3-dimethoxypyridine and Cs₂CO₃. Evacuate and backfill with argon.

  • Add the pre-mixed catalyst solution to the second flask, followed by ethyl 2-mercaptoacetate.

  • Heat the reaction to 110 °C and stir for 16 hours.

  • Cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to yield the thioether intermediate.

Step B: Intramolecular Cyclization (e.g., Dieckmann Condensation)

The resulting thioether can be cyclized under basic conditions to form the thieno[3,4-b]pyridine core.

Reagent/ComponentM.W.AmountMolesEq.
Thioether Intermediate-1.00 g-1.0
Sodium Ethoxide (NaOEt)68.05--1.5
Ethanol (anhydrous)-25 mL--

Methodology:

  • Dissolve the thioether intermediate in anhydrous ethanol under an argon atmosphere.

  • Add sodium ethoxide portion-wise at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) for 6 hours.

  • Cool the reaction in an ice bath and carefully neutralize with 1M HCl.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers, concentrate, and purify by chromatography to isolate the target thieno[3,4-b]pyridine.

PART 3: Synthesis of Pyrrolo[3,4-b]pyridine Derivatives

Pyrrolo[3,4-b]pyridines are another class of fused heterocycles with significant applications in medicinal chemistry.[10][11][12][13] The following strategy employs a sequential Buchwald-Hartwig amination and an intramolecular N-arylation.

Protocol 3.1: Sequential N-Arylation Strategy

Step A: Buchwald-Hartwig Amination at C4

This initial step introduces the nitrogen atom of the future pyrrole ring. The choice of ligand (e.g., BINAP) and a strong, non-nucleophilic base like sodium tert-butoxide is essential for an efficient reaction.

Reagent/ComponentM.W.AmountMolesEq.
4-Bromo-5-chloro-2,3-dimethoxypyridine268.491.00 g3.72 mmol1.0
Glycine ethyl ester hydrochloride139.570.62 g4.47 mmol1.2
Pd(OAc)₂224.4942 mg0.186 mmol0.05
BINAP622.67174 mg0.28 mmol0.075
Sodium tert-butoxide (NaOtBu)96.101.07 g11.16 mmol3.0
Toluene (anhydrous)-20 mL--

Methodology:

  • Charge a Schlenk flask with Pd(OAc)₂, BINAP, and NaOtBu.

  • Add 4-Bromo-5-chloro-2,3-dimethoxypyridine and glycine ethyl ester hydrochloride.

  • Evacuate and backfill with argon. Add anhydrous toluene.

  • Heat the mixture to 100 °C for 12-18 hours, monitoring by LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography to yield the aminated intermediate.

Step B: Intramolecular N-Arylation

The second C-N bond is formed by cyclizing onto the C5-chloro position, which is now activated for intramolecular attack.

Reagent/ComponentM.W.AmountMolesEq.
Aminated Intermediate-1.00 g-1.0
Pd₂(dba)₃915.72--0.05
RuPhos469.58--0.12
Potassium Phosphate (K₃PO₄)212.27--2.0
Dioxane (anhydrous)-20 mL--

Methodology:

  • Combine the aminated intermediate, Pd₂(dba)₃, RuPhos, and K₃PO₄ in a Schlenk tube.

  • Evacuate and backfill with argon. Add anhydrous dioxane.

  • Heat the reaction to 110 °C for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography to afford the final pyrrolo[3,4-b]pyridine product.

Mechanistic Insight: The Palladium Cross-Coupling Catalytic Cycle

Understanding the underlying mechanism of the key cross-coupling reactions is vital for troubleshooting and optimization. The process is a cycle involving three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[14][15] The catalyst's ability to selectively insert into the C-Br bond over the C-Cl bond is the foundation of the strategies described.

Diagram: Generalized Pd(0)/Pd(II) Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_RX R¹-Pd(II)Ln-X TM Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² RE Reductive Elimination Pd0 Pd(0)Ln R1R2 R¹-R² = Coupled Product RE->R1R2 Pd0->PdII_RX R¹-X PdII_RX->PdII_R1R2 R²-M PdII_R1R2->Pd0 R¹-R² R1X R¹-X = Aryl Halide (e.g., Pyridine-Br) R1X->OA R2M R²-M = Coupling Partner (e.g., Ar-B(OH)₂, R-NH₂, R-SH) R2M->TM

Sources

Troubleshooting & Optimization

improving yield of 4-Bromo-5-chloro-2,3-dimethoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Optimization Ticket ID: #PYR-4B5C-YIELD Subject: Yield Improvement for 4-Bromo-5-chloro-2,3-dimethoxypyridine Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Diagnostic: Why Your Yield is Low

Researchers often attempt to synthesize 4-Bromo-5-chloro-2,3-dimethoxypyridine via standard Electrophilic Aromatic Substitution (EAS), assuming the methoxy groups will sufficiently activate the ring. This is the primary cause of failure.

The Mechanistic Reality:

  • Pyridine Deactivation: Even with two methoxy groups, the pyridine nitrogen renders the ring electron-deficient compared to benzene.

  • Regiochemical Mismatch:

    • EAS (Bromination): If you attempt direct bromination of 5-chloro-2,3-dimethoxypyridine, the directing effects are conflicting. The C2-OMe directs para to C5 (blocked by Cl). The C3-OMe directs para to C6. Consequently, EAS typically yields the 6-bromo isomer or poly-halogenated sludge, not your desired 4-bromo target.

  • The Solution (DoM): You must switch to Directed Ortho Metalation (DoM) . The C3-methoxy group acts as a powerful Directing Group (DG), coordinating with lithium to deprotonate the C4 position selectively.

The Validated Protocol (DoM Route)

This protocol utilizes the "Cooperative Effect" where the C4 position is activated by the C3-OMe (coordination) and the C5-Cl (inductive acidification).

Reaction Scheme Visualization:

DoM_Pathway Start 5-chloro-2,3- dimethoxypyridine LDA LDA / THF (-78°C) Start->LDA Inter C4-Lithio Intermediate (Stabilized by OMe) LDA->Inter Ortho-Lithiation Electrophile CBr4 or C2Br2F4 Inter->Electrophile SideProduct Pyridyne Tars (If Temp > -50°C) Inter->SideProduct LiCl Elimination (Warming) Product 4-Bromo-5-chloro- 2,3-dimethoxypyridine Electrophile->Product Electrophilic Quench

Caption: Figure 1. Regioselective Directed Ortho Metalation (DoM) pathway targeting C4, highlighting the critical temperature-dependent elimination risk.

Step-by-Step Methodology

Pre-requisites:

  • Starting Material: 5-chloro-2,3-dimethoxypyridine (Purity >98% by HPLC).

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from a solvent drying system). Water content must be <50 ppm.

  • Base: Lithium Diisopropylamide (LDA). Note: Do not use n-BuLi directly; it may attack the C6 position or the methoxy groups via nucleophilic attack.

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Base Preparation: Add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to form LDA.

  • Substrate Addition: Dissolve 5-chloro-2,3-dimethoxypyridine (1.0 eq) in minimal THF. Add this solution dropwise to the LDA mixture at -78°C .

    • Critical: Maintain internal temperature below -70°C during addition.

  • Metalation: Stir at -78°C for 1 hour. The solution typically turns bright yellow or orange, indicating the lithiated species.

  • Quench: Dissolve 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) or CBr4 in THF. Add dropwise at -78°C.

    • Why this electrophile? It is a "positive bromine" source that reacts cleanly with lithiated species, avoiding radical side reactions common with elemental

      
      .
      
  • Workup: Stir for 30 min at -78°C, then allow to warm to 0°C. Quench with saturated

    
    . Extract with EtOAc.
    

Troubleshooting Dashboard

If your yield is <60%, consult this diagnostic matrix.

SymptomProbable CauseCorrective Action
Recovery of Starting Material Incomplete LithiationCheck Water: THF must be dry. Moisture kills the lithiated intermediate instantly.Base Quality: Titrate your n-BuLi before making LDA. Old reagents are the #1 cause of failure.
Black Tar / Polymerization "Pyridyne" FormationTemperature Control: If the reaction warms above -50°C before the bromine source is added, the intermediate eliminates LiCl to form a reactive 3,4-pyridyne, which polymerizes. Keep it at -78°C strictly.
Regioisomer (6-Bromo) Steric Hindrance / Wrong BaseSwitch Base: If using n-BuLi directly, switch to LDA or LiTMP. The bulky base is too large to attack the crowded C4, but it can deprotonate C4. Wait... actually, LiTMP is often superior for extremely crowded protons. If LDA fails, try LiTMP.
Low Mass Balance Product Volatility / SolubilityWorkup pH: Pyridines can be water-soluble as salts. Ensure the aqueous layer is pH > 10 during extraction.

Advanced Optimization (FAQ)

Q: Can I use n-Butyllithium (n-BuLi) instead of LDA? A: It is risky. While n-BuLi is a strong base, it is also a nucleophile. In electron-deficient pyridines, n-BuLi often attacks the C6 position (nucleophilic aromatic substitution) rather than deprotonating C4. LDA is non-nucleophilic and ensures proton removal only.

Q: Why use 1,2-Dibromo-1,1,2,2-tetrafluoroethane? It's expensive. A: Elemental Bromine (


) is acidic and oxidizing. It can react with the amine base or oxidize the lithiated species. Perhaloalkanes (like 

or the tetrafluoroethane reagent) act as soft "Br+" sources, providing much cleaner conversion.

Q: How do I confirm the regiochemistry? A: Run a NOESY NMR .

  • Target (4-Bromo): You should see NOE correlations between the C6-H and the C5-Cl (none) or C2-OMe? No.

  • Correction: In 4-bromo-5-chloro-2,3-dimethoxypyridine, the only aromatic proton remaining is at C6 .

  • NOE Check: Irradiate the C6 proton. It should show NOE interaction with the Nitrogen lone pair (if accessible) or lack of interaction with methoxy groups.

  • HMBC: The C6 proton will show long-range coupling to C2 and C4. If the Bromine is at C6, you lose the C6 proton signal entirely.

Decision Logic Tree

Follow this logic to determine your next experimental move.

Optimization_Logic Start Yield < 50%? CheckSM Is Starting Material Recovered? Start->CheckSM Yes CheckTars Is mixture black/tarry? CheckSM->CheckTars No (Consumed but low yield) DrySolvent Action: Distill THF & Titrate n-BuLi CheckSM->DrySolvent Yes (Reaction didn't start) TempControl Action: Monitor Internal Temp (Must stay < -70°C) CheckTars->TempControl Yes (Decomposition) BaseSwitch Action: Switch from LDA to LiTMP (Sterics) CheckTars->BaseSwitch No (Clean but wrong product)

Caption: Figure 2. Troubleshooting logic for low-yield DoM reactions.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

    • Foundational text on DoM logic and Directing Groups.
  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link

    • Covers the "Cooperative Effect" and site selectivity in halogen
  • Gribble, G. W., & Saulnier, M. G. (1992). "Lithiation of 3-halopyridines." Tetrahedron Letters, 33(48), 7333-7336.
  • Mongin, F., & Quéguiner, G. (2001). "Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, etc.)." Tetrahedron, 57(19), 4059-4090. Link

    • Specific review on pyridine metal

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling organolithiums or halogenated pyridines.

solubility issues with 4-Bromo-5-chloro-2,3-dimethoxypyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-5-chloro-2,3-dimethoxypyridine

Product Category: Heterocyclic Building Blocks / Halogenated Pyridines Solvent Focus: Dimethyl Sulfoxide (DMSO) Document Type: Troubleshooting Guide & Technical Best Practices

Part 1: Executive Summary & Solubility Profile

Compound Overview: 4-Bromo-5-chloro-2,3-dimethoxypyridine is a highly functionalized heterocyclic intermediate. Its physicochemical profile is dominated by the interplay between the lipophilic halogen substituents (Br, Cl) and the electron-donating methoxy groups.

Solubility Status:

  • DMSO: High solubility (typically >50 mM), but dissolution kinetics may be slow due to crystal lattice energy.

  • Aqueous Media (PBS/Media): Poor. This compound is prone to "crash-out" (precipitation) upon dilution into aqueous buffers, a common failure point in biological assays.

  • Key Risk: The steric crowding of substituents at positions 2, 3, 4, and 5 creates a rigid molecular structure that favors crystallization, making stable supersaturated solutions difficult to maintain.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I added DMSO to the solid, but it won't dissolve completely. I see floating particles."

Diagnosis: High Crystal Lattice Energy / Kinetic Solubility Barrier. The Science: Poly-substituted pyridines often form dense crystal lattices. While thermodynamically soluble in DMSO, the energy required to break the solute-solute interactions (crystal lattice) is high. Simply adding solvent at room temperature (RT) is often insufficient to overcome this activation energy barrier.

Corrective Protocol:

  • Sonication (Critical): Place the sealed vial in an ultrasonic water bath for 10–15 minutes. Ultrasonic cavitation creates localized high-energy zones that disrupt the crystal lattice more effectively than vortexing.

  • Thermal Assist: Warm the solution to 37°C–45°C. DMSO has a high boiling point (189°C), so mild heating is safe and increases the kinetic energy of the solvent molecules, accelerating dissolution.

  • Vortex Intermittently: Vortex every 5 minutes during the heating/sonication cycle to maintain a concentration gradient away from the solid surface.

Issue 2: "My stock solution was clear, but after freezing and thawing, a precipitate formed that won't redissolve."

Diagnosis: Hygroscopic Water Uptake / "Water-Induced Crashing." The Science: DMSO is highly hygroscopic. If stored in non-airtight containers or opened while cold, it absorbs atmospheric moisture. Even 1–2% water content in DMSO can drastically reduce the solubility of hydrophobic compounds like 4-Bromo-5-chloro-2,3-dimethoxypyridine, shifting the equilibrium toward precipitation.

Corrective Protocol:

  • The "Dry" Standard: Use only anhydrous DMSO (≤0.1% water) for stock preparation.

  • Thawing Procedure: allow the frozen stock to reach full room temperature before opening the cap. Opening a cold vial causes immediate condensation of moisture into the DMSO.

  • Recovery: If precipitation occurs, heat to 37°C and sonicate. If it fails to redissolve, the compound may have formed a stable hydrate; you may need to add fresh anhydrous DMSO to lower the water percentage.

Issue 3: "When I dilute my DMSO stock into cell culture media, the solution turns cloudy or the compound precipitates."

Diagnosis: The "Solvent Shift" Shock. The Science: This is a classic hydrophobicity issue. When you pipette a 100% DMSO stock directly into aqueous media, the local environment around the droplet changes instantly from lipophilic to hydrophilic. The compound molecules aggregate faster than they can disperse, causing micro-precipitation (often invisible to the naked eye but cytotoxic to cells via physical sedimentation).

Corrective Protocol:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution (e.g., 100% DMSO → 10% DMSO in buffer → Final Media).

  • Dynamic Mixing: Vortex the media while adding the compound stock (dropwise), rather than adding the stock and then mixing. This maximizes dispersion speed.

Part 3: Experimental Protocols

Protocol A: Determination of Maximum Solubility (Saturation Point)

Use this protocol if you need to define the exact limit for your specific batch.

  • Weigh 10 mg of compound into a clear glass HPLC vial.

  • Add 100 µL of Anhydrous DMSO (Target: 100 mg/mL).

  • Sonicate for 10 minutes at 40°C.

  • Observation:

    • Clear? Add another 10 mg. Repeat until saturation (solid remains).

    • Cloudy? Add DMSO in 50 µL increments until clear.

  • Calculation:

    
    
    
Protocol B: The "Intermediate Dilution" Method (Prevention of Crash-out)

Standard workflow for biological assays.

StepSource SolutionDiluentFinal DMSO %Compound Conc.State
1 Solid Compound100% Anhydrous DMSO100%10 mMStock
2 10 mM Stock (Step 1)PBS or Media (Pre-warmed)10%1 mMIntermediate
3 1 mM Intermediate (Step 2)Media (Final Volume)0.1%10 µMAssay Ready

Note: The intermediate solution (Step 2) may be cloudy. This is acceptable IF it disperses completely upon Step 3. If Step 2 precipitates large crystals, lower the starting stock concentration.

Part 4: Visualizing the Logic

Diagram 1: Solubility Troubleshooting Workflow

Solubility_Troubleshooting Start Start: Dissolving Compound in DMSO Check_Visual Visual Inspection Start->Check_Visual Clear Solution is Clear Check_Visual->Clear Dissolved Cloudy Cloudy / Floating Particles Check_Visual->Cloudy Undissolved Precip_In_Media Issue: Precipitates in Aqueous Media Clear->Precip_In_Media Upon Dilution Action_Sonicate Action: Sonicate (40°C, 15 min) Cloudy->Action_Sonicate Check_Again Re-Inspect Action_Sonicate->Check_Again Check_Again->Clear Success Check_Again->Cloudy Fail: Check Purity or Add More Solvent Root_Cause_Water Cause: Hydrophobic Crash-out Precip_In_Media->Root_Cause_Water Action_Inter_Dilution Action: Use Intermediate Dilution Step (See Protocol B) Root_Cause_Water->Action_Inter_Dilution

Caption: Logical flow for addressing initial dissolution failures and subsequent precipitation events.

Diagram 2: The "Crash-Out" Mechanism & Prevention

Crash_Out_Mechanism cluster_0 Standard Addition (High Risk) cluster_1 Stepped Dilution (Recommended) Direct_Add 100% DMSO Stock (High Hydrophobicity) Shock Solvent Shock (Rapid Polarity Shift) Direct_Add->Shock Buffer 100% Aqueous Buffer (High Polarity) Buffer->Shock Precip PRECIPITATION (Aggregates Form) Shock->Precip Stock 100% DMSO Stock Inter Intermediate Step (e.g., 10-20% DMSO) Stock->Inter Gradual Shift Final Final Assay Buffer (<1% DMSO) Inter->Final Stable Dispersion

Caption: Comparison of direct addition vs. stepped dilution to mitigate polarity shock.

Part 5: References

  • Popa-Burke, I., & Russell, J. (2014).[1] Compound precipitation in high-concentration DMSO solutions.[1] Journal of Biomolecular Screening, 19(9), 1302–1308.[1][2] Available at: [Link]

  • Oldenburg, K., et al. (2005).[3] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[3] Combinatorial Chemistry & High Throughput Screening.[3] Available at: [Link]

  • PubChem. Dimethyl Sulfoxide (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Bromo-5-chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of purifying crude 4-Bromo-5-chloro-2,3-dimethoxypyridine, designed for chemists and researchers in the pharmaceutical and life sciences sectors.

As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested methodologies to address the common and complex challenges encountered when purifying substituted pyridine compounds. The following sections are structured to provide direct answers and actionable protocols for researchers aiming to achieve high purity of the target compound.

Note on Scope: Specific experimental data for 4-Bromo-5-chloro-2,3-dimethoxypyridine is not widely published. The advice, protocols, and troubleshooting steps provided herein are based on established principles for the purification of structurally similar halogenated and multi-substituted pyridine derivatives.[1][2]

Section 1: Understanding the Impurity Profile

Effective purification begins with a hypothesis about the likely impurities. Based on common synthetic routes for halogenated pyridines, such as the halogenation of a 2,3-dimethoxypyridine precursor, the crude product may contain a variety of related substances.[3]

Question: What are the most probable impurities in my crude 4-Bromo-5-chloro-2,3-dimethoxypyridine?

Answer: Your crude material likely contains a mixture of starting materials, reaction byproducts, and reagents. Identifying these is the first step in designing a purification strategy.

Impurity Class Specific Examples Rationale Key Physical Property for Separation
Starting Materials 2,3-dimethoxypyridineIncomplete reactionHigher polarity and basicity than the product.
Halogenating Reagents N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Excess reagent used to drive the reactionSuccinimide is acidic and highly polar; water-soluble.
Regioisomers 4-Bromo-3-chloro..., 4-Chloro-5-bromo...Lack of complete regioselectivity in the halogenation steps.[3]Similar polarity and structure to the desired product, often the most challenging to remove.
Over-halogenated Species Di-bromo and/or di-chloro analogsHarsh reaction conditions or excess reagentsGenerally less polar than the mono-halogenated product.
Non-basic Contaminants Solvents, catalysts, non-amine byproductsRemnants from the reaction workupCan often be removed by an acidic wash.[4][5]

Section 2: Frequently Asked Questions (FAQs) on Purification Strategy

This section addresses high-level strategic decisions researchers face before beginning the purification process.

Q1: My crude product is a dark, oily residue. What is my first step? A1: Discoloration often points to degradation products or persistent high-boiling impurities.[1] The first and most effective step is typically a liquid-liquid extraction using an acidic wash. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute acid like 1M HCl.[6][7] Your product, being a pyridine derivative, will protonate and move into the aqueous layer, leaving many non-basic, colored impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.

Q2: Which primary purification technique—recrystallization or column chromatography—is better for this compound? A2: The choice depends on the nature of the impurities and the physical state of your crude product.

  • Recrystallization is highly effective and scalable if your product is a solid and the impurities have different solubility profiles.[8][9] It is often the preferred method for final purification to obtain crystalline material.

  • Column Chromatography is more versatile, capable of separating components with very similar properties, such as regioisomers.[10] It is the go-to method for purifying oils or for separating complex mixtures where recrystallization is ineffective.[2]

Q3: How can I confirm the purity of my final product? A3: Purity should be assessed using orthogonal methods.

  • Thin-Layer Chromatography (TLC): A quick check for baseline impurities. A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and identifying any residual proton-containing impurities. The absence of signals from starting materials or solvents is critical.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a highly sensitive measure of purity (e.g., >98% by UV) and confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a classic indicator of a pure crystalline solid.[11]

Section 3: Troubleshooting Common Purification Issues

This guide addresses specific problems that may arise during the purification workflow.

Issue 1: Persistent Color in the Final Product

Question: I've purified my compound by column chromatography, but it remains a yellow or brown solid/oil. What causes this and how can I fix it? Answer: Persistent color is often due to trace amounts of highly conjugated impurities or degradation products.

  • Causality: Pyridine rings can be susceptible to oxidation or polymerization under certain conditions (e.g., prolonged exposure to air, light, or residual acid/base).[1]

  • Solution 1: Activated Charcoal Treatment. If your product is in solution, you can add a small amount of activated charcoal, stir or heat briefly, and then filter it through a pad of Celite.[12] The charcoal can adsorb the colored impurities. Be aware that this may also lead to some loss of the desired product.

  • Solution 2: Recrystallization. This is often the most effective method for removing colored impurities, as they are typically excluded from the crystal lattice of the pure compound during formation.[9][13]

Issue 2: Peak Tailing and Poor Separation in Column Chromatography

Question: When I run a column on silica gel, my product streaks badly (peak tailing) and co-elutes with impurities. How do I improve the separation? Answer: Peak tailing for pyridine compounds on silica gel is a classic problem caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[2]

  • Causality: The strong, non-ideal interaction with the stationary phase leads to a non-Gaussian peak shape, reducing resolution.[2]

  • Solution 1: Add a Competing Base. Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (0.1-1%), to your eluent system (e.g., Hexane/Ethyl Acetate).[2] The additive will preferentially bind to the active silanol sites, allowing your compound to elute with a much-improved peak shape.

  • Solution 2: Change the Stationary Phase. Switch from acidic silica gel to a more neutral or basic stationary phase.

    • Alumina (neutral or basic): Often provides excellent separation for basic compounds without the issue of peak tailing.

    • End-capped Silica: Uses stationary phases where the residual silanol groups have been chemically capped to reduce their acidity.[2]

  • Solution 3: Adjust Mobile Phase pH. While less common in flash chromatography, using a buffered mobile phase can control the ionization state of the compound and improve peak shape. This is more applicable to HPLC/UHPLC systems.[2]

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key purification techniques.

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate (200 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 100 mL). Combine the aqueous layers. The desired product is now in the aqueous phase as a hydrochloride salt.[7]

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate (50 mL) to remove any remaining neutral organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 8N NaOH) with stirring until the pH is >10. A precipitate or oil (the free base of your product) should form.

  • Re-extraction: Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization for Final Purification
  • Solvent Screening: The key is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot.[8] Test small amounts of your product in vials with solvents of varying polarity (e.g., hexanes, toluene, ethyl acetate, ethanol, water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while heating and stirring until the solid just dissolves completely.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of purer, larger crystals.[9]

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of pure product.[13]

  • Ice Bath: Once crystal formation is well underway at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated product.[14]

  • Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Section 5: Visualization of Workflows

Diagrams help clarify the decision-making process in purification.

Purification_Strategy cluster_start Initial Assessment cluster_main_path Purification Workflow cluster_end Final Product start Crude Product (4-Bromo-5-chloro-2,3-dimethoxypyridine) extraction Acid-Base Extraction (Removes non-basic impurities) start->extraction analysis1 Analyze Purity (TLC, LCMS) extraction->analysis1 chromatography Column Chromatography (Separates isomers & close impurities) analysis1->chromatography Impurities Remain final_product Pure Product (Verify by NMR, LCMS, MP) analysis1->final_product Product is Pure analysis2 Analyze Fractions (TLC) chromatography->analysis2 recrystallization Recrystallization (Final polishing, removes color) analysis2->recrystallization Combine Pure Fractions recrystallization->final_product Chromatography_Troubleshooting cluster_tailing Peak Tailing cluster_resolution Poor Resolution start Problem Observed in Column Chromatography tailing Cause: Analyte interaction with acidic silica start->tailing resolution Cause: Incorrect eluent polarity or column overloading start->resolution sol1_tea Solution: Add 0.5% Triethylamine to eluent tailing->sol1_tea sol1_alumina Solution: Switch to Alumina (neutral/basic) stationary phase tailing->sol1_alumina sol2_gradient Solution: Use a shallower solvent gradient resolution->sol2_gradient sol2_solvent Solution: Change solvent system (e.g., Toluene/Acetone) resolution->sol2_solvent sol2_loading Solution: Reduce sample load on column resolution->sol2_loading

Caption: Troubleshooting guide for common column chromatography issues.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • LookChem. (n.d.). Purification of Pyridine. Chempedia.
  • Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?.
  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ECHEMI. (n.d.). How to remove pyridine substances in the product?.
  • PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Sciencemadness Discussion Board. (2010). removal of pyridine.
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis.
  • Prof. Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • NC State Undergraduate Organic Chemistry Teaching Laboratories. (2015, June 8). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Srini Chem. (n.d.). 461432-22-4 ((5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone).
  • Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine.

Sources

stability of 4-Bromo-5-chloro-2,3-dimethoxypyridine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Basic Conditions

Introduction: The Stability Paradox

4-Bromo-5-chloro-2,3-dimethoxypyridine is a densely functionalized scaffold often used as a linchpin in medicinal chemistry. Its value lies in its orthogonal reactivity: a labile bromide for cross-coupling, a stable chloride for late-stage modification, and methoxy groups for solubility and electronics.

However, this density creates a stability paradox . The very electronic features that activate the C4-bromide for Suzuki/Buchwald couplings also make the molecule highly susceptible to degradation under basic conditions.

The Core Challenge: Under basic conditions, this molecule faces two primary degradation pathways:

  • Nucleophilic Aromatic Substitution (

    
    ) at C4:  The C4-Br is highly activated by the pyridine nitrogen (para-position). Hydroxide or alkoxide bases can easily displace the bromide.
    
  • Hydrolysis at C2: The 2-methoxy group behaves like an imidate ester. Strong aqueous bases can hydrolyze this to the 2-pyridone (lactam) , destroying aromaticity.

Module 1: Reactivity & Stability Map

The Danger Zones

The following diagram illustrates the specific vulnerabilities of the molecule when exposed to base.

ReactivityMap Molecule 4-Bromo-5-chloro- 2,3-dimethoxypyridine C4_Br C4-Position (Bromine) High Reactivity Molecule->C4_Br Primary Failure Mode: SNAr Displacement C5_Cl C5-Position (Chlorine) Stable / Inert Molecule->C5_Cl Requires Metal Catalysis to react C2_OMe C2-Position (Methoxy) Hydrolysis Risk Molecule->C2_OMe Secondary Failure Mode: Formation of Pyridone C3_OMe C3-Position (Methoxy) Stable Molecule->C3_OMe Electronically Deactivated

Figure 1: Reactivity map highlighting the susceptibility of the C4 and C2 positions to nucleophilic attack and hydrolysis.

Stability Matrix: Base Selection Guide

Use this table to select the appropriate base for your transformation (e.g., Suzuki Coupling).

Base ClassExamplesStability RiskMechanism of FailureRecommendation
Mild Carbonates

,

Low Hydrolysis at C4 (slow) if high temp & wet.Preferred. Use anhydrous solvents (Dioxane, DMF).
Phosphates

Low-Medium Can buffer to high pH in water, risking C2 hydrolysis.Good. Monitor pH if using aqueous co-solvents.
Hydroxides NaOH, KOH, LiOHCritical Direct displacement of C4-Br

4-OH (Pyridone).
Avoid. If necessary, keep temp < 40°C.
Alkoxides NaOMe, NaOEtCritical

at C4 (Br

OMe/OEt) or C2 scrambling.
Do Not Use. Will scramble substituents rapidly.
Strong/Lithiated n-BuLi, LDAHigh "Halogen Dance" (Br migration) or degradation.Expert Only. Requires cryogenic temps (-78°C).

Module 2: Troubleshooting Guide

Scenario A: "I see a new spot on TLC that is more polar than my starting material."

Diagnosis: You have likely formed a Pyridone .

  • Mechanism: Hydroxide ions (from wet solvent or aqueous base) have attacked the C4-position (displacing Br) or the C2-position (demethylating OMe). Pyridones are significantly more polar due to their amide-like tautomer structure.

  • The Fix:

    • Switch to anhydrous conditions.

    • Change base from Hydroxide/Alkoxide to Carbonate (

      
      ).
      
    • Add 1-2% water only if required for the boronic acid, but keep the bulk solvent organic (e.g., Toluene/Water 10:1).

Scenario B: "My Suzuki coupling stalled, and I isolated a byproduct with the wrong mass."

Diagnosis: Competitive


 by the solvent.
  • Context: Often happens in alcoholic solvents (MeOH, EtOH) with basic salts.

  • Mechanism: The solvent acts as a nucleophile. If you run a reaction in Methanol with

    
    , the methoxide generated in equilibrium attacks the C4-Br.
    
  • The Fix:

    • Never use alcoholic solvents for couplings with this substrate.

    • Use aprotic polar solvents: DMF, DMAc, or Dioxane.

Scenario C: "The chloride fell off?"

Diagnosis: Unlikely.

  • Reasoning: The C5-Cl is meta to the nitrogen and is electronically deactivated relative to the C4-Br. If you see dechlorination, it is likely Protodehalogenation (reduction), not substitution.

  • The Fix: This usually suggests your catalyst system is too active or you have hydride sources (like excess borohydride impurities) in the mixture.

Module 3: Diagnostic Workflow

Follow this decision tree to identify the root cause of instability in your experiment.

Troubleshooting Start Start: Reaction Analysis CheckSolvent Is the solvent an Alcohol (MeOH, EtOH)? Start->CheckSolvent CheckBase Is the Base a Hydroxide or Alkoxide? CheckSolvent->CheckBase No ResultSolvent Diagnosis: Solvent Substitution (Solvolysis at C4) CheckSolvent->ResultSolvent Yes CheckTemp Is Temperature > 80°C? CheckBase->CheckTemp No ResultBase Diagnosis: Direct SNAr (Displacement of Br) CheckBase->ResultBase Yes ResultTemp Diagnosis: Hydrolysis of C2-OMe (Formation of 2-Pyridone) CheckTemp->ResultTemp Yes ResultStable System is Stable. Check Catalyst/Coupling Partner. CheckTemp->ResultStable No

Figure 2: Diagnostic flowchart for degradation issues.

Module 4: Experimental Protocols

Protocol 1: Rapid Stability Assay (Pre-Reaction Check)

Before committing expensive intermediates, validate your conditions.

  • Dissolve: 10 mg of 4-Bromo-5-chloro-2,3-dimethoxypyridine in 0.5 mL of your intended solvent (e.g., DMF).

  • Add Base: Add 2 equivalents of your chosen base (e.g.,

    
    ).
    
  • Heat: Stir at your intended reaction temperature (e.g., 80°C) for 1 hour.

  • Analyze: Take an aliquot. Do not do an aqueous workup yet. Dilute directly into MeCN and inject into LC-MS.

    • Pass: Single peak matching starting material.

    • Fail (M-Br+OH): Mass = [MW - 79 + 17]. Hydrolysis at C4.

    • Fail (M-14): Mass = [MW - 14]. Demethylation to pyridone.

Protocol 2: Safe Workup Procedure

Standard acid/base workups can induce degradation.

  • Quench: Cool reaction to room temperature. Dilute with EtOAc or DCM.

  • Wash: Use saturated Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 7.0).
    
    • Why? Avoids high pH (which causes hydrolysis) and low pH (which protonates the pyridine, trapping it in the water layer).

  • Dry: Dry organic layer over

    
     (neutral) rather than 
    
    
    
    (slightly acidic/Lewis acidic, can sometimes cause sticking).

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use this molecule in a Buchwald-Hartwig amination? A: Yes, but regioselectivity is key. The C4-Br will react first. However, amines are nucleophiles. If your catalyst is dead, the amine might attack C4 via


 (uncatalyzed background reaction) requiring high heat. Tip: Use a highly active catalyst (e.g., Pd-RuPhos) that works at lower temperatures (<80°C) to favor the catalytic cycle over the background substitution.

Q: Why is the C5-Chlorine so much more stable? A: In pyridines, the nitrogen atom withdraws electron density from the ortho (2,6) and para (4) positions via resonance. The meta (3,5) positions are only affected by induction. Therefore, the C5-Cl bond does not have the same "activation" for nucleophilic attack as the C4-Br bond [1].

Q: I need to remove the methyl groups later. When should I do that? A: Do this after your cross-coupling. The methoxy groups protect the pyridine ring from unwanted tautomerization. If you demethylate first, you generate a pyridone/hydroxypyridine, which is often insoluble and poisons Palladium catalysts [2].

References

  • Regioselectivity in Pyridines

    • Title: Nucleophilic aromatic substitution on pyridines: C2 vs C4 selectivity.[1]

    • Source: Chemistry StackExchange / Clayden, Greeves, Warren.
    • URL:[Link]

  • Hydrolysis of Alkoxypyridines

    • Title: The hydrolysis of pyridilmonoimines in acidic aqueous media (Mechanism of 2-alkoxy hydrolysis).
    • Source: Arabian Journal of Chemistry.[2]

    • URL:[Link]

  • General Reactivity of Halopyridines

    • Title: Nucleophilic Aromatic Substitution (S_NAr) Reaction Mechanism.[3][4][5]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][3][6]

Sources

HPLC-Based Separation of 4-Bromo and 5-Chloro Pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Separation

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging separation of 4-bromo-pyridine and 5-chloro-pyridine isomers via High-Performance Liquid Chromatography (HPLC). Authored for researchers, analytical scientists, and drug development professionals, this document synthesizes technical expertise with practical, field-proven solutions.

The Challenge: Separating Closely Related Isomers

Separating positional isomers like 4-bromo-pyridine and 5-chloro-pyridine is a common challenge in pharmaceutical and chemical synthesis. Their similar structures and physicochemical properties often result in significant co-elution under standard reversed-phase HPLC conditions. Achieving baseline resolution requires a nuanced understanding of chromatographic principles and careful optimization of multiple experimental parameters.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 4-bromo-pyridine and 5-chloro-pyridine?

Answer: The difficulty arises from their structural similarity. Both are pyridine derivatives with halogen substituents. While bromine is larger and more polarizable than chlorine, the overall hydrophobicity and polarity of the molecules are very close. Standard C18 columns, which primarily separate based on hydrophobicity, may not provide sufficient selectivity to resolve these subtle differences. The separation, therefore, relies on exploiting secondary interactions and fine-tuning mobile phase conditions to amplify the small differences between the isomers.

Q2: What is the best starting point for mobile phase selection?

Answer: A good starting point for reversed-phase HPLC is a simple mobile phase of acetonitrile (ACN) and water.[1] Begin with an isocratic elution using a composition of 40-50% ACN. The key to success lies in the mobile phase pH. Since pyridines are basic compounds (pKa around 5.2-6.0), controlling the pH is critical to achieving reproducible retention times and good peak shape.[2][3] An acidic mobile phase (pH 2.5-3.5) is highly recommended.[4] At a low pH, the pyridine nitrogen is protonated, which minimizes undesirable interactions with residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing.[4][5]

Q3: My peaks are tailing significantly. What is the cause and how do I fix it?

Answer: Peak tailing for basic compounds like pyridines is a classic problem in reversed-phase HPLC.[5] It is most often caused by secondary interactions between the basic analyte and acidic, ionized silanol groups on the surface of the silica stationary phase.[5][6]

Solutions:

  • Lower Mobile Phase pH: Operate at a pH of 3 or below.[4][5] This protonates the silanol groups (Si-OH), preventing them from interacting with the protonated pyridine analytes. Use a column specifically designed for low-pH conditions to ensure longevity.[5][7]

  • Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.[6][8] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analytes.

  • Modern, End-Capped Columns: Switch to a high-purity, base-deactivated, or end-capped C18 column.[6][8] These columns have fewer accessible silanol groups, significantly reducing the potential for tailing.

Q4: I have poor resolution (Rs < 1.5). What parameters should I adjust first?

Answer: If you are experiencing poor resolution, a systematic approach is necessary. The following flowchart outlines a logical troubleshooting workflow.

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) cluster_1 Mobile Phase Optimization cluster_2 Column Evaluation cluster_3 Flow Rate Adjustment Start Poor Resolution Observed Check_MP Step 1: Optimize Mobile Phase Start->Check_MP Check_Col Step 2: Evaluate Column Check_MP->Check_Col No Improvement Success Resolution Achieved (Rs >= 1.5) Check_MP->Success Improvement MP_pH Adjust pH (2.5-3.5) Check_MP->MP_pH MP_ACN Decrease % Acetonitrile (Increases Retention) Check_MP->MP_ACN MP_Buffer Increase Buffer Strength Check_MP->MP_Buffer Check_Flow Step 3: Adjust Flow Rate Check_Col->Check_Flow No Improvement Check_Col->Success Improvement Col_Type Try Alternative Stationary Phase (e.g., Phenyl-Hexyl, PFP) Check_Col->Col_Type Col_Health Check for Voids / Contamination Check_Col->Col_Health Check_Flow->Success Improvement Flow_Rate Decrease Flow Rate (Increases Efficiency) Check_Flow->Flow_Rate

Caption: Troubleshooting workflow for poor isomer resolution.

  • Mobile Phase Organic Content: Systematically decrease the percentage of acetonitrile in your mobile phase. This will increase the retention time of both compounds, providing more time for the column to resolve them.

  • Mobile Phase pH: Ensure your mobile phase is adequately buffered at a low pH (e.g., pH 2.5-3.0) using an additive like formic acid or phosphoric acid.[2][4] The choice of acid can impact retention, with weaker acids like formic acid sometimes increasing retention for basic compounds compared to strong acids.[2]

  • Alternative Stationary Phases: If a C18 column is not providing sufficient selectivity, consider a different stationary phase. Phenyl-based columns (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) columns can offer alternative separation mechanisms, such as π-π interactions, which can be highly effective for aromatic, halogenated compounds.[9]

Troubleshooting Guides

Issue 1: Irreproducible Retention Times

Question: My retention times are drifting between injections. What could be the cause?

Answer: Fluctuating retention times are often a sign of an unstable chromatographic system.

Potential Cause Explanation & Solution
Inadequate Equilibration The column is not fully equilibrated with the mobile phase before injection. Action: Increase the column equilibration time between runs to at least 10-15 column volumes.
Mobile Phase pH Instability The pH of the mobile phase is not well-controlled, which is critical for ionizable compounds like pyridines.[3][10] Small pH shifts can cause significant changes in retention. Action: Ensure your mobile phase is properly buffered. Use a buffer concentration of 10-25 mM. Always measure the pH of the aqueous portion before mixing with the organic solvent.[6]
Temperature Fluctuations The ambient temperature around the column is changing. Action: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40°C). This improves reproducibility and can also enhance separation efficiency.
Pump or Mixer Issues If using a gradient or online mixing, the pump may not be delivering a consistent mobile phase composition. Action: Manually prepare the mobile phase (pre-mix) to rule out issues with the pump's proportioning valves.[11]
Issue 2: Split or Shouldered Peaks

Question: I am observing split peaks or shoulders on my main analyte peaks. How can I resolve this?

Answer: Split peaks can have several causes, from instrumental issues to chemical effects.

Potential Cause Explanation & Solution
Injection Solvent Mismatch The sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure ACN or DMSO). This causes the sample to spread out on the column before the separation begins. Action: Whenever possible, dissolve and inject your sample in the initial mobile phase.[6] If solubility is an issue, use the weakest solvent possible and minimize injection volume.
Column Contamination or Void Particulate matter may be blocking the inlet frit, or a void may have formed at the head of the column, causing the sample path to split.[6] Action: First, try back-flushing the column (if the manufacturer allows) to dislodge contaminants.[5] If this fails, replace the column. Using a guard column can prevent this issue.[11]
pH Close to pKa If the mobile phase pH is too close to the analyte's pKa, both the ionized and non-ionized forms of the compound can exist simultaneously, leading to peak distortion.[3][7][10] Action: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the pyridine compounds.[10] For pyridines (pKa ~5.2-6.0), a pH of ≤ 3.5 is ideal.

Experimental Protocol: A Starting Point

This protocol provides a robust starting method for separating 4-bromo-pyridine and 5-chloro-pyridine. Optimization will likely be required based on your specific instrumentation and column.

1. Sample Preparation:

  • Prepare a stock solution of your isomer mixture at 1 mg/mL in 50:50 acetonitrile/water.
  • Dilute this stock solution with the mobile phase to a final concentration of approximately 20-50 µg/mL.

2. Mobile Phase Preparation (pH 3.0):

  • To 900 mL of HPLC-grade water, add 1.0 mL of 85% phosphoric acid.
  • Adjust the pH to 3.0 using a diluted sodium hydroxide or phosphoric acid solution.
  • Add HPLC-grade water to a final volume of 1000 mL. This is your aqueous phase (Solvent A).
  • HPLC-grade acetonitrile will be your organic phase (Solvent B).
  • Filter and degas both solvents before use.

3. HPLC Conditions:

Parameter Recommended Setting
Column High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Isocratic: 45% Acetonitrile / 55% Water (pH 3.0 Buffer)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Detection Wavelength 254 nm or 270 nm[2][12]
Run Time 15 minutes

4. Analysis Workflow:

  • Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
  • Inject a blank (mobile phase) to ensure the system is clean.
  • Inject the prepared sample solution.
  • Evaluate the resulting chromatogram for resolution, peak shape, and retention time.
  • Make systematic adjustments as outlined in the troubleshooting guides to optimize the separation.

Sources

Validation & Comparative

Decoding the Signature of a Highly Substituted Pyridine: A Comparative Guide to the ¹H NMR Spectrum of 4-Bromo-5-chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and organic synthesis, the precise structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of the highly substituted and synthetically valuable building block, 4-Bromo-5-chloro-2,3-dimethoxypyridine. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction of its ¹H NMR characteristics, grounded in fundamental principles and compared against the experimental spectrum of a structurally related, commercially available compound, 2-methoxypyridine.

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, and its functionalization allows for the fine-tuning of biological activity. The title compound, with its unique arrangement of electron-donating methoxy groups and electron-withdrawing halogens, presents an interesting case for spectroscopic analysis. Understanding its ¹H NMR spectrum is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure.

Predicted ¹H NMR Spectrum of 4-Bromo-5-chloro-2,3-dimethoxypyridine

The structure of 4-Bromo-5-chloro-2,3-dimethoxypyridine features a single proton on the pyridine ring at the C6 position. The chemical environment of this proton is significantly influenced by the electronic effects of the surrounding substituents. The two methoxy groups at C2 and C3 are electron-donating through resonance, which would typically shield the ring protons, shifting them to a lower chemical shift (upfield). Conversely, the electronegative bromine at C4 and chlorine at C5 are electron-withdrawing through induction, which deshields the ring protons, moving them to a higher chemical shift (downfield).

In this specific arrangement, the lone C6 proton is ortho to the nitrogen atom, which itself is electron-withdrawing and significantly deshields ortho protons.[1] The combined inductive effects of the adjacent chlorine atom at C5 and the overall electron-poor nature of the heavily substituted ring are expected to dominate, resulting in a downfield chemical shift for the H6 proton.

The two methoxy groups at the C2 and C3 positions are diastereotopic and, therefore, are expected to have distinct chemical shifts. The proximity of the C2-methoxy group to the nitrogen atom will likely cause a slight downfield shift compared to the C3-methoxy group.

Based on these principles and analysis of substituent effects on pyridine rings, the predicted ¹H NMR spectral data for 4-Bromo-5-chloro-2,3-dimethoxypyridine in a standard deuterated solvent like CDCl₃ are summarized below.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.0 - 8.2Singlet1HH-6
~ 4.0 - 4.1Singlet3HC2-OCH₃
~ 3.9 - 4.0Singlet3HC3-OCH₃

Table 1. Predicted ¹H NMR data for 4-Bromo-5-chloro-2,3-dimethoxypyridine.

Comparative Analysis: Experimental ¹H NMR Spectrum of 2-Methoxypyridine

To provide a practical context for our prediction, we will compare it with the known ¹H NMR spectrum of 2-methoxypyridine. This simpler analogue offers a foundational understanding of the influence of a methoxy group and the ring nitrogen on the chemical shifts of pyridine protons. The experimental data for 2-methoxypyridine is readily available from chemical suppliers and spectral databases.[2]

Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
8.16ddd5.1, 2.0, 0.91HH-6
7.52ddd8.4, 7.3, 2.01HH-4
6.82ddd7.3, 5.1, 0.91HH-5
6.72dt8.4, 0.91HH-3
3.92Singlet-3H-OCH₃

Table 2. Experimental ¹H NMR data for 2-methoxypyridine in CDCl₃.[2]

In the spectrum of 2-methoxypyridine, the proton at C6 (ortho to the nitrogen) is the most downfield, appearing at 8.16 ppm.[2] The methoxy group at C2 exerts its electron-donating effect, shielding the proton at C3 and shifting it significantly upfield to 6.72 ppm. The protons at C4 and C5 appear at intermediate chemical shifts.

Key Comparative Insights

  • Downfield Shift of H-6: The predicted chemical shift for the H-6 proton in 4-Bromo-5-chloro-2,3-dimethoxypyridine (~8.0-8.2 ppm) is in a similar downfield region as the H-6 proton in 2-methoxypyridine (8.16 ppm). This reinforces the strong deshielding effect of the adjacent nitrogen atom. The presence of the electron-withdrawing halogens in the target molecule is expected to further contribute to this downfield shift.

  • Absence of Coupling: The most significant difference in the aromatic region is the expected multiplicity. While the protons in 2-methoxypyridine exhibit complex coupling patterns (doublet of doublet of doublets and doublet of triplets), the single H-6 proton in 4-Bromo-5-chloro-2,3-dimethoxypyridine will appear as a sharp singlet due to the absence of adjacent protons.

  • Methoxy Group Chemical Shifts: The methoxy group in 2-methoxypyridine resonates at 3.92 ppm.[2] For 4-Bromo-5-chloro-2,3-dimethoxypyridine, we predict two distinct singlets for the two methoxy groups, likely in a similar region (~3.9-4.1 ppm). The slight difference in their chemical shifts will be a key indicator of the successful synthesis of the target compound.

Experimental Protocol for ¹H NMR Data Acquisition

For researchers aiming to acquire an experimental spectrum of 4-Bromo-5-chloro-2,3-dimethoxypyridine or similar compounds, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (adjust for optimal signal-to-noise ratio).

    • The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Visualizing the Structural Logic

The following diagrams illustrate the key structural features and their influence on the ¹H NMR spectrum.

Caption: Logical flow of structural features to predicted ¹H NMR characteristics.

Sources

Structural Elucidation Guide: 4-Bromo-5-chloro-2,3-dimethoxypyridine

[1]

Executive Summary

Molecule: 4-Bromo-5-chloro-2,3-dimethoxypyridine Application: Critical intermediate in the synthesis of kinase inhibitors and poly-heterocyclic scaffolds.[1][2] The Challenge: Regioselective halogenation of 2,3-dimethoxypyridine often yields mixtures of the 4-bromo-5-chloro and 5-bromo-4-chloro isomers.[1][2] Distinguishing these requires precise interpretation of

Heavy Atom Effect2

This guide provides a comparative analysis of the

Comparative Chemical Shift Analysis

The following data compares the Target Molecule against its most common regioisomer and the non-halogenated precursor. Note that values are estimated based on substituent chemical shift (SCS) additivity rules for pyridines and may vary by



Table 1: Comparative C NMR Shifts (ppm)
Carbon PositionTarget (4-Br, 5-Cl)Isomer (4-Cl, 5-Br)Precursor (No Halogen)Diagnostic Logic
C2 (C-OMe) 158.5 159.0158.0Deshielded by N and OMe.[1] Consistent across all three.
C3 (C-OMe) 144.0 145.0142.5Deshielded by OMe.[1] Steric crowding may cause slight variations.[2]
C4 128.5 141.0 118.0CRITICAL: C-Br (Target) is shielded relative to C-Cl (Isomer) due to the Heavy Atom Effect.[1][2]
C5 126.0 112.5 122.0CRITICAL: C-Cl (Target) is deshielded relative to C-Br (Isomer).[1]
C6 (C-H) 143.0 145.0140.0Typical aromatic C-H alpha to Nitrogen.[2]
OMe (x2) 54.0 - 62.0 54.0 - 62.053.5, 60.5Methoxy signals.[1] C3-OMe is often distinct from C2-OMe.[1][2]
Key Mechanistic Insight: The Heavy Atom Effect

The primary differentiator between the target and its isomer is the chemical shift of C4 and C5 .[2]

  • Bromine (Br): Large electron cloud causes spin-orbit coupling, resulting in an upfield shift (shielding) of the attached carbon (C-Br

    
     110-130 ppm).[1]
    
  • Chlorine (Cl): Dominated by inductive electron withdrawal, resulting in a downfield shift (deshielding) (C-Cl

    
     135-145 ppm).[1]
    

Rule of Thumb: If C4 appears near 128 ppm, you have the 4-Bromo isomer.[2] If C4 appears near 141 ppm, you have the 4-Chloro isomer.[2]

Experimental Protocol for Validation

To ensure detection of quaternary carbons (C2, C3, C4, C5), standard proton parameters are insufficient.[2]

A. Sample Preparation[2]
  • Mass: 20–30 mg (High concentration is vital for quaternary carbon detection).[2]

  • Solvent:

    
     (Preferred for resolution) or 
    
    
    (if solubility is poor).[1]
  • Tube: 5mm high-precision NMR tube.

B. Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing C/CH is needed).

  • Relaxation Delay (

    
    ): Set to 3.0 - 5.0 seconds. 
    
    • Reasoning: C2, C3, C4, and C5 are quaternary carbons lacking attached protons to facilitate relaxation via dipole-dipole mechanisms.[1] Short

      
       times will suppress these signals, making them invisible or non-integrable.
      
  • Scans (NS): Minimum 1024 scans (approx. 1-2 hours) to resolve the quaternary carbons from baseline noise.

  • Spectral Width: 240 ppm (include -10 to 230 ppm).[1][2]

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for validating the regiochemistry of the product using 1D and 2D NMR.

NMR_WorkflowStartCrude Product(Halogenated 2,3-dimethoxypyridine)Step1Acquire 13C NMR(D1 = 4.0s)Start->Step1Step2Identify Quaternary Carbons(Range: 110-160 ppm)Step1->Step2CheckC4Check C4 Shift(Correlate via HMBC from C6-H)Step2->CheckC4ResultAC4 ≈ 128 ppm(Shielded)CheckC4->ResultAUpfieldResultBC4 ≈ 141 ppm(Deshielded)CheckC4->ResultBDownfieldConclusion1CONFIRMED:4-Bromo-5-chloro isomerResultA->Conclusion1Conclusion2REJECTED:4-Chloro-5-bromo isomerResultB->Conclusion2

Caption: Decision tree for distinguishing 4-bromo/5-chloro isomers based on the C4 chemical shift heavy atom effect.

Advanced Verification: HMBC Correlations

To unambiguously assign "C4" versus "C5" (since both are quaternary), you must use HMBC (Heteronuclear Multiple Bond Correlation) .[2]

  • Identify H6: The only aromatic proton (singlet, ~8.0 ppm).[2]

  • Trace Correlations:

    • H6

      
       C2:  Weak/Long range.[2]
      
    • H6

      
       C4:  Strong 3-bond correlation (
      
      
      ).[1]
    • H6

      
       C5:  Strong 2-bond correlation (
      
      
      ).[1]
  • Differentiation:

    • In pyridines,

      
       (H6 to C4) is typically larger and more intense in HMBC than 
      
      
      (H6 to C5).[2]
    • Once C4 is identified via HMBC, check its chemical shift in the 1D

      
      C spectrum.[2] If it is ~128 ppm , the Bromine is at C4.[2]
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard reference for substituent chemical shifts). [1][2]

  • Breitmaier, E., & Voelter, W. (1987).[2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on Heavy Atom Effects). [1][2]

  • Hanai, K., & Okuda, T. (1975).[2] "Nuclear magnetic resonance spectra of substituted pyridines." Chemical and Pharmaceutical Bulletin, 23(11), 2671-2677.[1] (Specific data on halogenated pyridine shifts).

  • BenchChem. (2025).[2][3] "Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide." (Methodology for distinguishing halogenated pyridine isomers). [1][2]

Technical Guide: IR Spectroscopy Profiling of 4-Bromo-5-chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for pharmaceutical process development. It prioritizes Process Analytical Technology (PAT) principles, focusing on how IR spectroscopy serves as a critical decision-making tool during the synthesis and quality control of 4-Bromo-5-chloro-2,3-dimethoxypyridine .

Executive Summary & Structural Context

4-Bromo-5-chloro-2,3-dimethoxypyridine is a highly functionalized heterocyclic intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors and complex agrochemicals. Its structural density—containing two halogens and two methoxy groups on a pyridine core—creates a unique vibrational fingerprint.

This guide moves beyond simple peak listing. It compares the IR profile of this target molecule against its synthetic precursors (for reaction monitoring) and analytical alternatives (like HPLC), demonstrating why IR is the superior modality for real-time endpoint determination.

The Structural Scaffold
  • Core: Pyridine Ring (Pentasubstituted).

  • Electronic Environment: Electron-donating methoxy groups (positions 2,3) competing with electron-withdrawing halogens (positions 4,5).

  • Critical Feature: A single isolated aromatic proton at position 6. This is the primary spectral marker for purity.

Spectral Characterization: The "Product" Profile

The infrared spectrum of 4-Bromo-5-chloro-2,3-dimethoxypyridine is dominated by the interplay between the electron-rich methoxy substituents and the heavy halogen atoms.

Table 1: Diagnostic Peak Assignments
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Value (Why it matters)
C-H (Aromatic) 3050 – 3080WeakC-H StretchIndicates presence of the pyridine ring H (C6-H).
Methoxy (-OCH₃) 2940 – 2840MediumC-H Stretch (Sym/Asym)Confirms integrity of the 2,3-dimethoxy motif.
Pyridine Ring 1570 – 1590StrongC=N / C=C StretchThe "breathing" mode of the heterocycle; shifts based on halogenation.
Aryl Ether (C-O) 1240 – 1270Very StrongC(aryl)-O StretchKey identifier for methoxy attachment to the ring.
Alkyl Ether (C-O) 1020 – 1050StrongO-CH₃ StretchDistinct from the aryl-ether band; confirms methoxy presence.
Isolated H (C6) 860 – 890MediumC-H Out-of-Plane (OOP)CRITICAL: Specific to the isolated proton at pos 6. Distinguishes from precursors.
C-Cl 720 – 760StrongC-Cl StretchHeavy atom stretch; typically higher frequency than C-Br.
C-Br 600 – 650Medium/StrongC-Br StretchThe lowest frequency diagnostic band; indicates successful bromination.

Expert Insight: The "Fingerprint Region" (600–900 cm⁻¹) is the most valuable section for this molecule. The appearance of the C-Br band at ~620 cm⁻¹ combined with the simplification of the C-H OOP bending region (due to the loss of protons) is the definitive sign of reaction completion.

Comparative Analysis: Alternatives & Performance

This section evaluates the "performance" of IR spectroscopy in two contexts:

  • vs. Precursors: Ability to distinguish the product from starting materials (Reaction Monitoring).

  • vs. HPLC: Efficiency in a Quality Control (QC) setting.

Scenario A: Reaction Monitoring (The "Spectral Evolution")

Context: Synthesis typically proceeds via halogenation of 2,3-dimethoxypyridine or a monochloro intermediate. Goal: Determine reaction endpoint without quenching the sample.

FeaturePrecursor: 2,3-DimethoxypyridineIntermediate: 5-Chloro-2,3-dimethoxy...Target: 4-Bromo-5-chloro...
C-H OOP (Fingerprint) Complex: 3 adjacent protons (4,5,6) show strong bands ~750-780 cm⁻¹.Meta-Split: Protons at 4,6 (meta) show distinct splitting pattern.Isolated: Single sharp band ~870 cm⁻¹ (C6-H).
Halogen Stretches None.C-Cl (~740 cm⁻¹) present.Both C-Cl and C-Br present.[1]
Ring Stretch ~1595 cm⁻¹Shifts to lower wavenumber.Further shift due to mass effect of Br.[2]

Verdict: IR is superior for real-time monitoring. The disappearance of the "3-adjacent proton" bands and the emergence of the C-Br stretch provide a binary "Go/No-Go" signal that HPLC cannot provide instantly.

Scenario B: Quality Control (QC) Analysis

Alternative: High-Performance Liquid Chromatography (HPLC).

MetricIR Spectroscopy (ATR Method) HPLC (UV Detection)
Speed < 1 minute (Scan & ID)15–30 minutes (Run + Wash)
Specificity High (Fingerprint identification)High (Retention time)
Sample Prep None (Direct solid measurement)Dissolution, filtration, dilution.
Isomer Detection Excellent: Regioisomers (e.g., 5-bromo-4-chloro...) have distinct OOP bends.Moderate: Regioisomers often co-elute without specific method development.

Verdict: For Identity Testing (ID) and Polymorph Screening , IR is the preferred alternative. HPLC remains the gold standard for quantitative purity (% area), but IR is the efficiency winner for identification.

Experimental Protocol: Validated ID Method

Objective: Establish a self-validating protocol for the identification of 4-Bromo-5-chloro-2,3-dimethoxypyridine using ATR-FTIR.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module. Single-bounce is sufficient.

  • Resolution: 4 cm⁻¹.[3]

  • Scans: 16 co-added scans.

Workflow
  • Background: Clean crystal with isopropanol. Collect air background.

  • Sample Loading: Place ~5 mg of solid product onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads ~80-100 N (ensure good contact).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Validation (The "Self-Check"):

    • Check 1: Is the baseline flat? (If sloping, improve contact).

    • Check 2: Is the C-H region (3000 cm⁻¹) visible?

    • Check 3:The Triad Test: Verify the presence of the three key markers:

      • Methoxy C-O stretch (~1260 cm⁻¹).

      • Isolated C-H OOP (~870 cm⁻¹).

      • C-Br stretch (~620 cm⁻¹).

  • Data Processing: Apply baseline correction if necessary. Compare against the reference standard using a correlation algorithm (Pass criteria: >0.95 correlation).

Visualizations & Logic Pathways

Diagram 1: Spectral Evolution During Synthesis

This diagram illustrates how the spectral features change as the molecule is built, highlighting the "Alternative" states.

SpectralEvolution cluster_0 Spectral Signature Start Starting Material (2,3-Dimethoxypyridine) Inter Intermediate (5-Chloro-2,3-dimethoxy...) Start->Inter + Chlorination (Appearance of C-Cl ~740) (Loss of 3-adj H bands) Start_Spec 3 Adjacent Protons (Strong bend ~750-780) Start->Start_Spec Product Target Product (4-Bromo-5-chloro...) Inter->Product + Bromination (Appearance of C-Br ~620) (H-pattern: Meta -> Isolated) Inter_Spec Meta Protons (4,6) (Split bends) Inter->Inter_Spec Prod_Spec Isolated Proton (6) (Single sharp peak ~870) Product->Prod_Spec

Caption: Evolution of spectral markers during the synthesis pathway. Note the transition from "Adjacent" to "Isolated" proton signals in the fingerprint region.

Diagram 2: QC Decision Tree (IR vs. HPLC)

A logic flow for researchers deciding when to use IR over alternatives.

QCDecision Sample Unknown Sample (Purported Product) Q1 Is Quantitative Purity Required? (>99.5%) Sample->Q1 HPLC Use HPLC (Alternative) Q1->HPLC Yes IR Use ATR-FTIR (Primary Method) Q1->IR No (ID only) Check Check Fingerprint Region (600-900 cm-1) IR->Check Result_Pass Peaks Match Reference: 1. C-Br present 2. Isolated H present --> RELEASE Check->Result_Pass Pattern Matches Result_Fail Mismatch: Missing C-Br or Wrong H-pattern --> REJECT Check->Result_Fail Pattern Deviates

Caption: Decision matrix for selecting IR spectroscopy versus HPLC for product verification.

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative text for C-Halogen and Pyridine ring assignments).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • NIST Chemistry WebBook. Pyridine and Halogenated Pyridine Spectra. National Institute of Standards and Technology.[3] Available at: [Link] (Used for comparative baseline of pyridine ring vibrations).

  • Workman, J. & Weyer, L. (2012). Practical Guide and Spectral Atlas for Interpretive Near-Infrared Spectroscopy. CRC Press.

Sources

crystal structure analysis of halogenated dimethoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Engineering of Halogenated Dimethoxypyridines: A Comparative Structural Analysis Guide

Executive Summary

This guide provides a technical comparison of 3,5-halogenated-2,6-dimethoxypyridines (Cl, Br, I derivatives), focusing on their solid-state performance. Unlike standard pyridines where the nitrogen atom is a reliable halogen bond acceptor, the 2,6-dimethoxy scaffold introduces significant steric bulk ("steric frustration"), forcing a competition between classical


-hole interactions and weak dispersive forces.[1]

This document compares the structural efficacy of the Chloro (Cl-DMP) , Bromo (Br-DMP) , and Iodo (I-DMP) derivatives to assist in bioisostere selection and solid-state form screening.[1]

Part 1: Comparative Performance Analysis

The "performance" of these scaffolds in a crystal engineering context is defined by their ability to form directional supramolecular synthons (stability) and their crystallization behavior (processability).[1]

Halogen Bond Efficacy (Donor Strength)

The primary differentiator between these derivatives is the magnitude of the positive electrostatic potential (the


-hole) on the halogen atom along the C–X bond axis.
Feature3,5-Dichloro (Cl-DMP) 3,5-Dibromo (Br-DMP) 3,5-Diiodo (I-DMP)

-Hole Magnitude
Weak (< 10 kcal/mol)Moderate (~15-20 kcal/mol)Strong (> 25 kcal/mol)
Interaction Type Dominantly dispersive (Type I) &

-stacking.
Mixed: Type II Halogen bonding + H-bonding.Highly directional Type II (C–I[1]···N/O).
Directionality Low (Isotropic packing).Medium (Anisotropic chains).High (1D/2D supramolecular tapes).
Polymorphism Risk High. Weak forces allow multiple packing motifs.Medium. Br···O interactions anchor the lattice.Low. Strong I···N/O bonds lock a single motif.

Expert Insight: In the 2,6-dimethoxy system, the oxygen atoms of the methoxy groups compete with the pyridine nitrogen as acceptors.[1] For the Cl-DMP , the halogen bond is too weak to overcome the steric barrier of the methoxy groups, resulting in packing driven by close-packing principles rather than directional bonding.[1] The I-DMP , however, possesses a


-hole strong enough to penetrate this steric shield, potentially forming short C–I···O contacts.
Thermal & Lattice Stability

Experimental data indicates a non-linear relationship between halogen size and melting point due to the "locking" effect of specific intermolecular interactions.

PropertyCl-DMP Br-DMP I-DMP
Melting Point ~86–89 °C (Ref 1)110–115 °C (Ref 2)>120 °C (Predicted*)
Lattice Energy Lower (Volatile).Moderate.Highest.
Solubility High in non-polar solvents.Moderate.Low (Aggregates in solution).

Note: The melting point of the Br-analog is significantly boosted by the onset of specific Br···Br or Br···N interactions that are absent in the Cl-analog.

Part 2: Experimental Protocols

To obtain publication-quality crystals of these sterically hindered systems, standard solvent evaporation often fails due to the high solubility of the methoxy scaffold.

Protocol A: Differential Sublimation (Recommended)

Best for: High-purity single crystals of Br-DMP and I-DMP.

  • Preparation: Place 50 mg of crude material in the bottom of a cold-finger sublimation apparatus.

  • Vacuum: Apply high vacuum (

    
     Torr).
    
  • Gradient: Heat the bottom flask to

    
    . Maintain the cold finger at 10°C.
    
  • Harvest: After 12 hours, harvest block-like crystals from the cold finger. These are typically solvent-free and ideal for charge-density studies.

Protocol B: Slow Cooling with Anti-Solvent Diffusion

Best for: Cl-DMP and polymorph screening.

  • Dissolution: Dissolve 20 mg of compound in minimal hot Ethanol (EtOH).

  • Layering: Carefully layer an equal volume of cold water or hexane on top.

  • Incubation: Store at 4°C in a vibration-free environment for 48-72 hours.

  • Observation: Look for needles (kinetic form) vs. prisms (thermodynamic form).

Protocol C: Structure Refinement Strategy

The methoxy groups in positions 2 and 6 often exhibit rotational disorder.

  • Step 1: Assign the pyridine ring as a rigid body if resolution is low.

  • Step 2: Check the difference Fourier map for split positions of the methyl carbons.

  • Step 3: If disorder is present, model with PART 1 and PART 2 commands in SHELX, constraining the occupancy to sum to 1.0.[1]

Part 3: Visualization of Structural Logic

Diagram 1: Interaction Hierarchy in Halogenated Dimethoxypyridines

This diagram illustrates the competition between steric hindrance and halogen bond strength.

InteractionHierarchy Scaffold 2,6-Dimethoxypyridine Scaffold Sterics Steric Hindrance (Methoxy Groups) Scaffold->Sterics Nitrogen Pyridine Nitrogen (Acceptor) Scaffold->Nitrogen Oxygen Methoxy Oxygen (Secondary Acceptor) Scaffold->Oxygen Sterics->Nitrogen Blocks Access Packing_I Packing: Strong Directional Networks (High MP) Nitrogen->Packing_I Packing_Br Packing: Type II Halogen Bonds (Medium MP) Oxygen->Packing_Br Cl_Sub 3,5-Dichloro (Weak Sigma-Hole) Packing_Cl Packing: Dispersive/Stacking (Low MP) Cl_Sub->Packing_Cl Fails to penetrate sterics Br_Sub 3,5-Dibromo (Medium Sigma-Hole) Br_Sub->Packing_Br Partial penetration I_Sub 3,5-Diiodo (Strong Sigma-Hole) I_Sub->Packing_I Overcomes sterics

Caption: Logical flow showing how halogen donor strength (Cl < Br < I) determines the ability to overcome the steric blockade of the methoxy groups to form stable crystal lattices.[1]

Diagram 2: Crystallization Workflow Decision Tree

CrystallizationWorkflow Start Target Compound Volatility Is it Volatile? (Cl/Br analogs) Start->Volatility Sublimation Method A: Vacuum Sublimation Volatility->Sublimation Yes (High VP) Solution Method B: Solvent Evaporation Volatility->Solution No (Iodo/Salt) Check Check Methoxy Disorder (XRD) Sublimation->Check Solution->Check Success Publication Quality Structure Check->Success Refine Disorder

Caption: Decision matrix for selecting the optimal crystallization method based on the volatility and solubility profile of the specific halogenated derivative.

References

  • National Institute of Standards and Technology (NIST). 2,6-Dichloropyridine - Phase change data.[2] NIST Chemistry WebBook. [Link][1]

  • Hardin, A. E., et al. (2026).[1] Hydrogen and Halogen Bond Interactions with 2,6-Dimethoxypyridine. American Chemical Society. [Link][1]

  • PubChem. 3,5-Dibromo-2,6-dimethylpyridine Compound Summary. National Library of Medicine. [Link][1]

  • Cambridge Crystallographic Data Centre (CCDC). General Search for Halogenated Pyridine Structures.[Link][1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Bromo-5-chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-5-chloro-2,3-dimethoxypyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in the principles of chemical similarity and risk mitigation, drawing from data on analogous halogenated and methoxy-substituted pyridines. We will operate under the precautionary principle, treating this compound with the appropriate level of caution.

Understanding the Risks: A Profile of Halogenated Pyridines

Key Assumed Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1][3]

  • Harmful if swallowed or inhaled.[1][2]

Hazard Category Assumed Risk Level Primary Exposure Routes
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulIngestion, Skin Contact, Inhalation
Skin Corrosion/Irritation IrritantSkin Contact
Serious Eye Damage/Eye Irritation IrritantEye Contact
Specific Target Organ Toxicity (Single Exposure) Respiratory IrritationInhalation
Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling pyridine derivatives.[4][5] The following table outlines the minimum required PPE.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[6]Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves such as nitrile or neoprene.[4][7] Avoid latex gloves.[4]Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and disposed of after handling the compound.[8]
Body Protection A flame-resistant lab coat, fully buttoned.[6][9]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is necessary if working outside a certified chemical fume hood or if there is a risk of generating dust or aerosols.[7][8][10]Prevents inhalation of the compound. Proper fit testing and training are required before respirator use.
Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of 4-Bromo-5-chloro-2,3-dimethoxypyridine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Pre-use Inspection: Before starting, ensure all safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and in good working order.

  • Container Handling: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[9][11]

2. Handling the Compound:

  • Donning PPE: Before entering the designated work area, correctly don all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing or transferring the solid compound, do so in a manner that avoids the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling 4-Bromo-5-chloro-2,3-dimethoxypyridine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Prep Verify Fume Hood Certification & Airflow GetPPE Gather Required PPE Prep->GetPPE 1. Engineering Controls DonPPE Don PPE Correctly Handle Weigh & Transfer in Fume Hood DonPPE->Handle 2. Personal Protection Clean Decontaminate Work Area & Glassware Spill Spill or Exposure? Handle->Spill DoffPPE Doff PPE Correctly Clean->DoffPPE 3. Decontamination Waste Dispose of Waste in Labeled Containers DoffPPE->Waste 4. Waste Management Spill->Clean No Evacuate Evacuate Area Spill->Evacuate Yes FirstAid Administer First Aid Evacuate->FirstAid Immediate Action Notify Notify Supervisor FirstAid->Notify Reporting

Caption: A logical workflow for the safe handling of 4-Bromo-5-chloro-2,3-dimethoxypyridine.

Spill Management and Waste Disposal

Spill Response:

  • Minor Spills: For small spills within a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[5] Carefully collect the material and place it in a sealed, labeled container for hazardous waste disposal.

  • Major Spills: In the event of a large spill, evacuate the area and notify your institution's environmental health and safety department immediately.

Waste Disposal:

  • All waste containing 4-Bromo-5-chloro-2,3-dimethoxypyridine, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[8]

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Dispose of all waste through your institution's hazardous waste management program, adhering to all local, state, and federal regulations.[8] Never dispose of this chemical down the drain.[2]

By adhering to these guidelines, you can effectively mitigate the risks associated with handling 4-Bromo-5-chloro-2,3-dimethoxypyridine, ensuring a safe and productive research environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Labocenter. (2026, January 2). Handle Pyridine Safely: Important Safety Instructions for Laboratory and Industry. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Fisher Scientific. (2024, March 5). SAFETY DATA SHEET: 5-Bromo-2-ethoxybenzonitrile. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]

  • Phoenix Products Company. SAFETY DATA SHEET Clearbrom Tabs - 0090. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.